1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Description
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Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHYZLVWOLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720269 | |
| Record name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-11-0 | |
| Record name | 1-(5-Chloro-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry. The document details the compound's structural and physicochemical characteristics, offers insights into its synthesis, and discusses its potential applications in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing foundational knowledge to facilitate its use in the synthesis of complex molecules.
Introduction
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a halogenated pyridinyl ketone that has garnered interest in the field of medicinal chemistry. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates. The chloropyridinyl scaffold is also a common feature in a variety of biologically active compounds. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | N/A |
| CAS Number | 1060802-11-0 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO | [1][2] |
| Molecular Weight | 209.55 g/mol | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available (Analogous compound: 203 °C) | N/A |
| Solubility | Not available | N/A |
| Purity (Typical) | >95% | [2][3] |
| Storage | Sealed in a dry place at room temperature. | [1][2] |
Synthesis and Reactivity
The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not extensively detailed in publicly accessible literature. However, based on general principles of organic chemistry and patents for related compounds, a plausible synthetic route involves the Friedel-Crafts acylation or a Grignard reaction.
A general approach for the synthesis of aryl trifluoromethyl ketones involves the reaction of a suitable organometallic reagent with a trifluoroacetylating agent. For instance, a Grignard reagent derived from a chloropyridine precursor could be reacted with a trifluoroacetyl source.
Conceptual Synthetic Workflow:
The following diagram illustrates a conceptual synthetic pathway for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This is a generalized representation and specific reaction conditions would require optimization.
Caption: Conceptual synthesis of the target compound.
Reactivity Profile:
The reactivity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is dictated by the electrophilic nature of the carbonyl carbon and the trifluoromethyl group, as well as the pyridine ring.
-
Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as reduction to the corresponding alcohol, formation of imines, and other standard ketone chemistries.
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon.
-
Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although the presence of the electron-withdrawing trifluoroacetyl group can influence the regioselectivity of such reactions.
Spectroscopic Analysis
While specific spectroscopic data for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and trifluoroacetyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group would have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the trifluoromethyl group and other fragments.
Applications in Drug Discovery and Development
The trifluoromethylpyridine motif is a key structural element in a number of active agrochemical and pharmaceutical ingredients.[4] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to biological targets.[5]
While specific applications of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone are not extensively documented in the literature, its structure suggests its potential as a versatile intermediate for the synthesis of a range of biologically active molecules. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have shown potential as novel candidates for the treatment of gram-positive bacterial infections.[6] This highlights the potential of substituted pyridinyl compounds in the development of new therapeutics.
Potential Therapeutic Areas:
The structural motifs present in this compound are found in molecules with a wide range of biological activities, suggesting potential for its derivatives in areas such as:
-
Oncology
-
Infectious Diseases
-
Inflammatory Disorders
-
Neurological Disorders
Illustrative Signaling Pathway Involvement:
The following diagram illustrates a generic signaling pathway where a hypothetical drug candidate, synthesized using the topic compound as a building block, could act as an inhibitor.
Caption: Hypothetical drug action on a signaling pathway.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: Keep away from open flames and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a valuable chemical entity with significant potential in the field of drug discovery. Its unique combination of a chloropyridine ring and a trifluoromethyl ketone group provides a versatile platform for the synthesis of novel compounds with diverse biological activities. While there is a need for more comprehensive public data on its specific properties and reactivity, this guide consolidates the currently available information to aid researchers in its effective utilization. As the demand for novel therapeutic agents continues to grow, the importance of such specialized building blocks in medicinal chemistry is undeniable.
References
- ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives - Google Patents.
-
Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-211. Available at: [Link]
-
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
- Cayman Chemical. (2025). Palmityl Trifluoromethyl Ketone - Safety Data Sheet.
-
Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(63), 38459-38481. Available at: [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. Available at: [Link]
-
Taizhou Absiobiotec Co Ltd. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT AND EVALUATION OF TASTE MASKED SUSPENSION OF PROKINETIC AGENT BY USING ION EXCHANGE RESIN.
- WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof - Google Patents.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
-
Anichem. (n.d.). 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]
Sources
- 1. CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]
- 2. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]
- 3. 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone - Anichem [anichemllc.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine [mdpi.com]
An In-Depth Technical Guide to 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone: A Potent Trifluoromethyl Ketone Motif in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a heterocyclic trifluoromethyl ketone of significant interest in medicinal chemistry. We delve into its chemical identity, physicochemical properties, and synthesis methodologies. A core focus is placed on its role as a potential enzyme inhibitor, particularly targeting serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH). The guide explores the mechanistic basis for the inhibitory activity of trifluoromethyl ketones, supported by detailed experimental protocols for synthesis and biological evaluation. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics leveraging this privileged scaffold.
Introduction: The Significance of the Trifluoromethyl Ketone Moiety
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Within the diverse landscape of organofluorine compounds, the trifluoromethyl ketone (TFMK) functional group has emerged as a particularly powerful pharmacophore.[2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.[2] This heightened reactivity is central to the utility of TFMKs as potent, often reversible, inhibitors of various enzyme classes, particularly serine and cysteine proteases.[3]
One of the key characteristics of trifluoromethyl ketones is their propensity to form stable geminal-diol hydrates in aqueous environments.[2] This hydrated form can act as a transition-state analogue, mimicking the tetrahedral intermediate formed during substrate hydrolysis by enzymes like serine hydrolases.[2] This mechanism of action has been successfully exploited in the design of inhibitors for a range of therapeutic targets.
This guide focuses specifically on 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a molecule that combines the reactive TFMK warhead with a chloropyridinyl scaffold. The pyridine ring is a common motif in pharmaceuticals, offering opportunities for diverse chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties. The chloro-substituent, in particular, can influence the electronic properties of the pyridine ring and provide a vector for further synthetic elaboration.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is essential for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Nomenclature and Synonyms
-
Systematic Name: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
-
CAS Number: 1060802-11-0[4]
-
Synonyms:
Physicochemical Data
A summary of the key physicochemical properties of the compound is presented in Table 1. This information is crucial for handling, storage, and preparation of solutions for experimental assays.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO | [4] |
| Molecular Weight | 209.55 g/mol | [4] |
| Appearance | Likely a solid at room temperature | |
| Storage | Store in a dry, sealed container at room temperature | [5] |
| Purity | Commercially available with >95% purity | [5] |
Synthesis and Characterization
The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the formation of a carbon-carbon bond between the pyridine ring and the trifluoroacetyl group. A common and effective strategy is the reaction of an organometallic derivative of 5-chloropyridine with an electrophilic source of the trifluoroacetyl moiety, such as ethyl trifluoroacetate.
Synthetic Workflow
The following diagram illustrates a probable and widely applicable synthetic route.
Caption: Proposed synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methodologies for the synthesis of similar aryl trifluoromethyl ketones.[3]
Materials:
-
3-Bromo-5-chloropyridine
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Ethyl trifluoroacetate (ETFA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-chloropyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange, forming the reactive 5-chloro-3-lithiopyridine intermediate in situ.
-
Acylation: Ethyl trifluoroacetate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for an additional 2 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3,5-disubstituted pyridine.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift, and the trifluoromethyl carbon will exhibit a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine-19 NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.55 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Mechanism of Action and Biological Applications
The primary therapeutic potential of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone lies in its ability to act as an enzyme inhibitor, a property endowed by the trifluoromethyl ketone moiety.
Inhibition of Serine Hydrolases: A Focus on Fatty Acid Amide Hydrolase (FAAH)
A significant body of research has established that trifluoromethyl ketones are potent, reversible inhibitors of serine hydrolases.[6] One of the most well-studied targets for this class of compounds is Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[6] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7]
The inhibitory mechanism of trifluoromethyl ketones against FAAH involves the nucleophilic attack of the catalytic serine residue (Ser241) on the highly electrophilic carbonyl carbon of the TFMK.[7] This results in the formation of a stable, covalent hemiketal adduct, which mimics the tetrahedral transition state of amide bond hydrolysis.[2]
Caption: Mechanism of FAAH inhibition by a trifluoromethyl ketone.
Potential Therapeutic Indications
Given its probable activity as a FAAH inhibitor, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone could be a valuable lead compound for the development of drugs to treat a variety of conditions, including:
-
Chronic and neuropathic pain
-
Anxiety disorders
-
Inflammatory conditions
-
Sleep disorders
Experimental Protocol: FAAH Inhibition Assay
The following is a generalized protocol for assessing the inhibitory potency of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., a fluorogenic or radiolabeled fatty acid amide)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives)
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader (fluorometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing.
-
Assay Reaction: In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the FAAH enzyme.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FAAH substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: After a specific incubation time, measure the product formation using a microplate reader. The signal (fluorescence or radioactivity) will be inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone represents a compelling molecular scaffold for the development of novel enzyme inhibitors. Its combination of a proven reactive warhead (the trifluoromethyl ketone) with a versatile heterocyclic core makes it an attractive starting point for medicinal chemistry campaigns. The probable mechanism of action, through the reversible covalent inhibition of serine hydrolases like FAAH, aligns with current therapeutic strategies for a range of unmet medical needs.
Future research should focus on the detailed biological characterization of this compound, including the determination of its IC₅₀ values against a panel of serine hydrolases to assess its selectivity. Further synthetic efforts could explore modifications of the chloropyridine ring to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for advancing the development of the next generation of therapeutics based on the trifluoromethyl ketone motif.
References
- Boger, D. L., & Miyauchi, H. (2010). Fatty acid amide hydrolase: a gateway to the endocannabinoid system.
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.
-
Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]
- Patel, P. R., & Boger, D. L. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 19(15), 4150–4154.
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Inno Pharmchem. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]
-
Anichem. (n.d.). 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Retrieved from [Link]
- Tius, M. A. (2014). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of medicinal chemistry, 57(18), 7499–7508.
- Boger, D. L., & Johnson, D. S. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & medicinal chemistry letters, 9(2), 265–270.
-
ResearchGate. (n.d.). Structure of the two trifluoromethyl ketone FAAH inhibitors, AM5206 and AM5207. Retrieved from [Link]
- Boger, D. L. (2011). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS chemical neuroscience, 2(6), 271–280.
- Di Marzo, V., & Petrosino, S. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules (Basel, Switzerland), 25(23), 5646.
- Malek, N., & Pajouhesh, H. (2018). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PloS one, 13(10), e0205779.
Sources
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An In-depth Technical Guide to the Safe Handling of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not publicly available. This guide has been constructed by synthesizing safety data from structurally analogous compounds, including chlorinated pyridines and trifluoromethyl ketones. The recommendations herein are based on the anticipated hazards of these functional groups and are intended to provide a robust framework for safe handling in research and development settings.
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No: 1060802-11-0)[1]. Given the novelty of this compound and the absence of a dedicated Material Safety Data Sheet, this guide employs a precautionary approach, drawing upon established safety data for structurally related and potentially hazardous chemical moieties. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring personal safety and environmental integrity.
Hazard Identification and Risk Assessment: A Structural Analogy Approach
The chemical structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone incorporates two key functionalities that dictate its potential hazard profile: a chlorinated pyridine ring and a trifluoromethyl ketone group .
-
Chlorinated Pyridines: This class of compounds can exhibit significant toxicity. For instance, 2-chloropyridine and 3-chloropyridine are known to be harmful if swallowed and can be fatal upon inhalation or skin contact.[2][3] They are also recognized as skin and eye irritants and may cause respiratory irritation.[3][4] Prolonged or repeated exposure can lead to organ damage.[2][3]
-
Trifluoromethyl Ketones: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the molecule. While comprehensive toxicological data for many trifluoromethyl ketones is limited, related compounds are known to be skin and eye irritants.[5] Some are also classified as flammable liquids.[5]
Based on these structural alerts, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone should be handled as a substance with the potential for:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation/Corrosion: May cause skin irritation and serious eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Organ Toxicity: Potential for organ damage with prolonged or repeated exposure.[2][3]
Anticipated Hazard Classification (GHS):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Category 2 or 3 | Fatal or Toxic in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 2 or 3 | Fatal or Toxic if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | Causes serious eye damage or irritation[4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[6] |
| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure[2][3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated high toxicity, a stringent hierarchy of controls is paramount.
Primary Engineering Control: Chemical Fume Hood
All manipulations of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. The fume hood should have a continuous airflow and be located in a well-ventilated laboratory.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is mandatory. The following protocol outlines the minimum requirements:
-
Hand Protection: Wear nitrile or neoprene gloves. Given the potential for rapid skin absorption, double-gloving is strongly recommended.[7] Contaminated gloves must be removed and disposed of immediately.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]
-
Skin and Body Protection: A lab coat, buttoned to its full length, is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit is advised.
-
Respiratory Protection: In situations where a fume hood is not available or in the event of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[7]
Caption: Recommended PPE Donning and Doffing Sequence.
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Prudent Handling Practices
-
Avoid Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.
-
Work in a Designated Area: Clearly demarcate the area where the compound is being used.
-
Keep Containers Tightly Closed: When not in use, ensure the container is securely sealed to prevent the escape of vapors.
-
Ignition Source Control: While not definitively classified as flammable, it is prudent to keep the compound away from heat, sparks, and open flames.[4][5]
Chemical Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Store in the original, tightly sealed container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area.[9] A dedicated, locked cabinet is recommended.
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[7] Halogenated compounds should also be stored separately from flammable solvents to prevent violent reactions in case of a fire.[10]
Waste Disposal
All waste containing 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.[10]
-
Disposal Protocol: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness and Response
Prompt and correct action in an emergency is critical to mitigating harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, the primary responsibility is to ensure the safety of all personnel.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Immediately evacuate the area and alert all personnel.[11]
-
If the substance is volatile or flammable, eliminate all ignition sources.[11][13]
-
Close the doors to the affected area and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.[11][14] Do not attempt to clean up a major spill without specialized training and equipment.[11]
-
Caption: General Chemical Spill Response Workflow.
Conclusion: A Commitment to Safety
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a compound that demands the utmost respect and caution. By understanding its potential hazards through structural analogy, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can work with this substance safely and effectively. Adherence to the principles outlined in this guide is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
References
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Princeton University Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]
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Clarkson University. Chemical Spill Procedures. Retrieved from [Link]
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University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. Retrieved from [Link]
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University of Waterloo. (2023, May). Chemical Storage Fact Sheet. Retrieved from [Link]
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University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]
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Auburn University. Emergency and Spill Response Procedures. Retrieved from [Link]
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New Jersey Department of Health. Hazard Summary for 2-Chloropyridine. Retrieved from [Link]
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MIT Environmental Health & Safety. Chemicals. Retrieved from [Link]
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Lead Sciences. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]
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Asecos. Storage of Hazardous Substances. Retrieved from [Link]
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A Technical Guide to the Purity Specifications of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone for Drug Discovery and Development
Introduction
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing trifluoroacetyl group and the chloro-substituted pyridine ring, make it a valuable intermediate in the synthesis of novel therapeutic agents. The incorporation of fluorinated moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] As such, ensuring the purity and quality of this intermediate is paramount to the success of downstream synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the purity specifications for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, intended for researchers, scientists, and drug development professionals. The guide details the critical quality attributes, analytical methodologies for their determination, and the rationale behind the defined acceptance criteria, grounded in established regulatory principles.
Chemical Identity and General Properties
A thorough understanding of the material's fundamental properties is the foundation of any purity assessment.
| Property | Value |
| Chemical Name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone |
| Synonyms | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one |
| CAS Number | 1060802-11-0 |
| Molecular Formula | C₇H₃ClF₃NO |
| Molecular Weight | 209.55 g/mol |
| Appearance | Off-white to yellow solid or oil |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N4 [label="N"]; C5 [label="C"]; C6 [label="C"]; Cl7 [label="Cl"]; C8 [label="C", pos="2.5,0.5!"]; O9 [label="O", pos="2.8,-0.5!"]; C10 [label="C", pos="3.5,1.2!"]; F11 [label="F", pos="4.2,0.7!"]; F12 [label="F", pos="3.2,2.2!"]; F13 [label="F", pos="4.5,1.7!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C1; C3 -- C8; C5 -- Cl7; C8 -- O9 [style=double]; C8 -- C10; C10 -- F11; C10 -- F12; C10 -- F13;
// Position nodes C1 [pos="0,0!"]; C2 [pos="0,1.5!"]; C3 [pos="1.3,2!"]; N4 [pos="2.3,1!"]; C5 [pos="2,0!"]; C6 [pos="1, -0.5!"]; Cl7 [pos="3,-1!"]; }
Caption: Chemical structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Purity Specifications and Acceptance Criteria
The purity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is controlled through a series of tests, each with a defined acceptance criterion. These specifications are designed to limit impurities to levels that do not compromise the outcome of subsequent reactions or introduce undesirable substances into the drug development pipeline. The framework for these specifications is largely informed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, which addresses impurities in new drug substances.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to yellow solid or oil |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry | Conforms to the structure |
| Assay | HPLC-UV | ≥ 98.0% |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.15% Total Impurities: ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits |
Analytical Methodologies: A Self-Validating System
The analytical methods employed for purity determination must be specific, accurate, precise, and robust. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines to ensure their suitability for the intended purpose.[2][3]
Identity Confirmation
A comprehensive spectroscopic analysis is essential to unequivocally confirm the chemical structure of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons on the pyridine ring. The ¹⁹F NMR will confirm the presence of the trifluoromethyl group with a singlet at the expected chemical shift.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the C=O (ketone), C-F, and C-Cl bonds, as well as the aromatic pyridine ring vibrations.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for quantifying the purity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone and for detecting and quantifying any organic impurities. A stability-indicating method should be developed and validated to ensure that any degradation products can be separated from the main peak.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating halogenated aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
Causality Behind Experimental Choices:
-
The C18 stationary phase provides good retention for the moderately nonpolar analyte.
-
The use of a gradient allows for the elution of impurities with a wide range of polarities.
-
Formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape.
Caption: A typical workflow for the HPLC analysis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Potential Organic Impurities:
The impurity profile is highly dependent on the synthetic route. Potential impurities could include:
-
Starting materials: Unreacted 3-amino-5-chloropyridine or derivatives of trifluoroacetic acid.
-
By-products: Isomeric products, or products of over- or under-halogenation.
-
Degradation products: Hydrolysis of the trifluoroacetyl group or other degradation pathways.
Water Content by Karl Fischer Titration
The presence of water can affect the reactivity and stability of the compound. Karl Fischer titration is the gold standard for accurate water determination.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: An automated Karl Fischer titrator.
-
Reagent: A one-component or two-component Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a suitable non-reactive solvent in which the sample is soluble.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent to an electrometric endpoint. The water content is calculated based on the volume of titrant consumed.
Causality Behind Experimental Choices:
-
Karl Fischer titration is specific to water and is not affected by other volatile components, unlike the loss on drying method.
-
The choice of solvent is critical to ensure complete dissolution of the sample and release of all water.
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Residual solvents from the synthesis and purification process must be controlled according to ICH Q3C guidelines, which classify solvents based on their toxicity.[4] Headspace GC-MS is the preferred method due to its high sensitivity and specificity.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column with a stationary phase suitable for separating volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80-100 °C
-
Vial Equilibration Time: 15-30 min
-
-
GC Parameters:
-
Injector Temperature: 200-250 °C
-
Oven Temperature Program: A suitable temperature gradient to separate the expected solvents (e.g., 40 °C for 5 min, then ramp to 240 °C at 10 °C/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
Causality Behind Experimental Choices:
-
Headspace sampling allows for the analysis of volatile solvents without injecting the non-volatile sample matrix, which can contaminate the GC system.
-
Mass spectrometric detection provides positive identification of the solvents based on their mass spectra.
Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment. These are controlled according to ICH Q3D guidelines, which set permitted daily exposure (PDE) limits for various elements. ICP-MS is the required technique due to its high sensitivity and ability to perform multi-element analysis.
Experimental Protocol: ICP-MS
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: A critical step for organic compounds. Microwave-assisted acid digestion is commonly used to destroy the organic matrix and bring the elements into a solution suitable for introduction into the plasma.
-
Accurately weigh the sample into a microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and other appropriate acids.
-
Perform the digestion using a validated temperature and pressure program.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Analysis: The prepared sample solution is introduced into the ICP-MS, and the concentrations of the target elements are determined against calibrated standards.
Causality Behind Experimental Choices:
-
ICP-MS offers the low detection limits necessary to meet the stringent PDE limits set by ICH Q3D.
-
Microwave digestion in a closed vessel minimizes the loss of volatile elements and reduces the risk of contamination.
Conclusion: A Framework for Quality
The purity specifications outlined in this guide provide a robust framework for ensuring the quality of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Adherence to these specifications, verified through validated analytical methods, is a critical step in mitigating risks in drug discovery and development. By understanding the "why" behind each test and methodological choice, scientists can confidently use this key intermediate to build the next generation of innovative medicines. This self-validating system of analysis ensures that each batch of material meets the high standards required for pharmaceutical research, ultimately contributing to the development of safe and effective therapies.
References
-
ICH. Q2(R2) Validation of Analytical Procedures. (2023). Available at: [Link]
- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
-
Cardoso, M. G., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Available at: [Link]
-
Alam, P., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
Drawell. ICP-MS Sample Preparation - What You Need to Know. (2024). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (2024). Available at: [Link]
-
National Toxicology Program. 2-Chloropyridine. Available at: [Link]
-
El-Aneed, A., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed Central. Available at: [Link]
-
Alam, P., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Mettler Toledo. Water Determination by Karl Fischer Titration. Available at: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI. Available at: [Link]
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The Versatile Chloro-Scaffold: A Technical Guide to the Expanding Research Applications of Chloropyridine Derivatives
Introduction: The Strategic Importance of the Chloropyridine Moiety
Chloropyridine derivatives, a class of halogenated aromatic heterocycles, represent a cornerstone in modern chemical research and development.[1] Their intrinsic chemical properties—stemming from the interplay between the electron-withdrawing nature of the chlorine atom and the unique electronic landscape of the pyridine ring—render them exceptionally versatile building blocks.[2][3] The position of the chlorine substituent (2-, 3-, or 4-chloropyridine) profoundly influences the molecule's reactivity, providing a tunable platform for a vast array of chemical transformations.[1][3] This guide delves into the core research applications of chloropyridine derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore their pivotal role in medicinal chemistry, their established utility in agrochemicals, and their emerging potential in materials science, supported by detailed protocols and mechanistic insights.
Part 1: Medicinal Chemistry - Engineering Bioactivity through Chloropyridine Scaffolds
The chloropyridine framework is a privileged structure in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[4][5] Its utility lies in its ability to serve as a versatile intermediate for introducing diverse functionalities and for its direct participation in crucial binding interactions with biological targets.[4][6]
Kinase Inhibition: A Dominant Application
Chloropyridine derivatives have proven to be particularly effective as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases like cancer.[4][7][8]
Causality in Kinase Inhibitor Design: The chlorine atom on the pyridine ring can serve multiple purposes. It can act as a key pharmacophoric element, engaging in halogen bonding or other non-covalent interactions within the ATP-binding pocket of the kinase. More strategically, it functions as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of complex molecules with improved potency and selectivity.[3][9] The electron-withdrawing effect of the ring nitrogen activates the chlorine atom, particularly at the 2- and 4-positions, facilitating its displacement by nucleophiles.[3]
A notable example is the development of covalent kinase inhibitors. Certain chloropyridine derivatives can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition.[9] This strategy can result in compounds with high potency and prolonged duration of action. For instance, a series of chloropyrimidines and chloropyridines have been identified as covalent inhibitors of the MSK1 kinase, where the chloro-group undergoes an SNAr reaction with a cysteine residue.[9]
Experimental Protocol: Synthesis of a Pyridyl Phenyl Ether Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the synthesis of a pyridyl phenyl ether scaffold, a common motif in kinase inhibitors, via a nucleophilic aromatic substitution reaction.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.1 equivalents) in a suitable dry aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K2CO3, 2.0 equivalents), portion-wise to the solution at 0 °C to form the corresponding phenoxide. Stir the mixture for 30 minutes at room temperature.
-
Chloropyridine Addition: Add the desired chloropyridine derivative (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the specific chloropyridine isomer. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl phenyl ether.
Diagram: Generalized Kinase Inhibition by a Chloropyridine Derivative
Caption: Competitive inhibition of a kinase by a chloropyridine derivative.
Central Nervous System (CNS) Agents and Other Therapeutics
The versatility of chloropyridines extends beyond oncology. The 6-chloropyridin-3-amine scaffold, for instance, is a crucial building block for modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[4] Additionally, 2-chloropyridine is a key intermediate in the synthesis of antihistamines like pheniramine and antiarrhythmic drugs such as disopyramide.[1][10]
Part 2: Agrochemicals - Protecting Crops with Chloropyridine-Based Compounds
Chloropyridine derivatives are integral to the agrochemical industry, serving as precursors or active ingredients in a variety of pesticides.[11][12]
Insecticides
A prominent class of insecticides, the neonicotinoids, often feature a chloropyridine core. This structural motif is vital for their insecticidal activity, which typically involves targeting the nicotinic acetylcholine receptors in insects. The synthesis of compounds like imidacloprid and acetamiprid relies on intermediates derived from 2-chloro-5-methylpyridine.[13]
Herbicides and Fungicides
Chloropyridine derivatives are also used in the development of herbicides and fungicides.[12] For example, a series of novel pyrido[2,3-d]pyrimidine derivatives synthesized from 2-chloronicotinic acid have demonstrated significant herbicidal activity.[14][15] In the realm of fungicides, the widely used pyrithione, found in anti-dandruff shampoos, is produced from 2-chloropyridine.[1][10]
Table 1: Prominent Agrochemicals Derived from Chloropyridines
| Agrochemical Class | Example Compound | Chloropyridine Precursor | Primary Application |
| Insecticide | Imidacloprid | 2-Chloro-5-methylpyridine | Control of sucking insects |
| Insecticide | Acetamiprid | 2-Chloro-5-methylpyridine | Broad-spectrum insecticide |
| Herbicide | Clopyralid | 3,6-Dichloropicolinic acid | Control of broadleaf weeds |
| Fungicide | Pyrithione | 2-Chloropyridine | Antifungal and antibacterial |
Part 3: Materials Science - The Emerging Frontier
The unique electronic and photophysical properties of chloropyridine derivatives are being increasingly harnessed in the field of materials science, particularly in the development of organic electronics.[16]
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The pyridine ring, being electron-deficient, makes pyridine derivatives suitable as electron-transporting materials (ETMs) in OLEDs.[17] The introduction of a chlorine atom can further modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to enhance device performance.[17] In OPVs, pyridine-thiophene derivatives, which can be synthesized from brominated chloropyridines, are used to create conjugated polymers with broad light absorption and efficient charge separation.[16]
Diagram: Role of Chloropyridine Derivatives in OLEDs
Caption: Chloropyridine derivatives as electron transport materials in OLEDs.
Catalysis
Chloropyridines also find applications in catalysis. They can serve as ligands in the synthesis of metal complexes used in various organic transformations.[18][19] For instance, 3-chloropyridine is used as a solvent and a ligand in the synthesis of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which are highly effective in cross-coupling reactions.[20]
Future Perspectives and Conclusion
The research applications of chloropyridine derivatives are vast and continue to expand. In medicinal chemistry, the focus remains on designing more selective and potent therapeutic agents, with a growing interest in covalent inhibitors and targeted therapies. In agrochemicals, the drive is towards developing more environmentally benign and effective pesticides. The most significant growth, however, is anticipated in materials science, where the tunable electronic properties of chloropyridines offer exciting possibilities for the creation of novel organic electronic materials with enhanced performance and stability. The strategic functionalization of the chloropyridine scaffold, guided by a deep understanding of its reactivity and structure-activity relationships, will undoubtedly continue to fuel innovation across these diverse scientific disciplines.
References
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- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic
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The Trifluoromethyl Ketone Moiety: A Privileged Warhead in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful functional group.[1] When appended to a ketone, it creates the trifluoromethyl ketone (TFMK) moiety, a powerful and versatile electrophilic warhead. This guide provides a comprehensive technical overview of the biological activity of trifluoromethyl ketones, delving into their unique chemical properties, mechanisms of enzyme inhibition, and broad applications in drug discovery. We will explore the causality behind their potent inhibitory effects, provide insights into experimental design for their evaluation, and discuss strategies to overcome their inherent metabolic liabilities.
The Trifluoromethyl Ketone: A Chemically Unique and Potent Electrophile
The trifluoromethyl group's strong electron-withdrawing nature profoundly influences the adjacent carbonyl carbon, rendering it highly electrophilic.[2][3] This heightened reactivity is central to the biological activity of TFMKs. Unlike typical ketones, TFMKs exist in equilibrium with their hydrated gem-diol form in aqueous environments.[4][5] This hydrated form is a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis by many enzymes, making TFMKs potent transition-state analog inhibitors.[6][7]
The key physicochemical properties imparted by the trifluoromethyl group include:
-
Enhanced Electrophilicity: The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon highly susceptible to nucleophilic attack.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450.[1][3] This can lead to a longer in vivo half-life for drug candidates.
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake.[1][3]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic protons, influencing drug-receptor interactions.[3]
Mechanism of Action: Covalent and Reversible Inhibition of Key Enzyme Classes
Trifluoromethyl ketones are renowned for their ability to inhibit a wide range of hydrolytic enzymes, primarily through the formation of a reversible covalent bond with a nucleophilic residue in the enzyme's active site.[2][6] This typically involves the attack of a serine, cysteine, or threonine residue on the electrophilic carbonyl carbon of the TFMK, forming a stable hemiketal or hemithioketal adduct.[2]
Serine and Cysteine Protease Inhibition
TFMKs are particularly effective inhibitors of serine and cysteine proteases, enzyme classes implicated in numerous diseases, including viral infections, cancer, and inflammatory disorders.[2][8] The catalytic serine or cysteine residue acts as the nucleophile, attacking the TFMK to form a tetrahedral intermediate that is stabilized within the active site.[2] This interaction is often characterized by slow-binding kinetics, where the initial weak binding is followed by a slower isomerization to a tightly bound complex.[2][9]
A notable example is the development of TFMK-based inhibitors for the SARS-CoV 3CL protease, a cysteine protease essential for viral replication.[2][10] These inhibitors demonstrate time-dependent inhibition, with the formation of a covalent adduct between the inhibitor and the active site cysteine.[2]
Caption: Workflow for the biochemical evaluation of TFMK inhibitors.
Cellular Activity Assays
Objective: To assess the efficacy of the TFMK inhibitor in a cellular context.
Methodology:
-
Cell Viability/Cytotoxicity Assays: Treat cancer cell lines with the TFMK inhibitor to determine its effect on cell proliferation and viability (e.g., using MTT or CellTiter-Glo assays).
-
Target Engagement Assays: Confirm that the inhibitor is interacting with its intended target within the cell. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP).
-
Downstream Signaling Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the effect of the inhibitor on downstream signaling pathways modulated by the target enzyme.
In Vivo Efficacy and Pharmacokinetic Studies
Objective: To evaluate the therapeutic potential and metabolic fate of the TFMK inhibitor in an animal model.
Methodology:
-
Animal Model of Disease: Select an appropriate animal model that recapitulates the human disease of interest.
-
Efficacy Studies: Administer the TFMK inhibitor to the animals and monitor disease progression and relevant biomarkers.
-
Pharmacokinetic (PK) Studies: Analyze blood and tissue samples to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This will reveal the extent of in vivo reduction of the ketone.
Future Perspectives
The trifluoromethyl ketone moiety will undoubtedly continue to be a valuable functional group in the design of novel therapeutics. Future research will likely focus on:
-
Developing novel synthetic methodologies to access a wider diversity of TFMK-containing scaffolds. [5][11][12]* Designing next-generation TFMK inhibitors with improved metabolic stability and reduced off-target effects. [13][14]* Expanding the repertoire of biological targets for which TFMK inhibitors can be developed, moving beyond traditional hydrolase targets.
-
Investigating the potential for TFMKs in other applications , such as chemical biology probes and diagnostic agents.
Conclusion
Trifluoromethyl ketones represent a powerful class of enzyme inhibitors with broad applicability in drug discovery. Their unique chemical properties, particularly the high electrophilicity of the carbonyl carbon, enable a potent and often reversible covalent mechanism of action. While metabolic instability remains a challenge, ongoing research into strategies to mitigate this issue is paving the way for the successful development of TFMK-based drugs. A thorough understanding of their mechanism of action and the application of robust experimental protocols are essential for harnessing the full therapeutic potential of this remarkable chemical entity.
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Kim, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4344-4352. [Link]
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Wang, L., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Farrés, M., et al. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 25(3), 255-267. [Link]
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Camps, F., et al. (1990). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]
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Rosell, G., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]
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Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4283. [Link]
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Madsen, A. S., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(2), 315-322. [Link]
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Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (2), 141-148. [Link]
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Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
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Molnár, J., et al. (2004). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents, 23(5), 485-490. [Link]
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Methot, J. L., et al. (2008). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 18(14), 4295-4298. [Link]
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Reactivity of the trifluoromethyl ketone group
An In-depth Technical Guide to the Reactivity and Application of the Trifluoromethyl Ketone Group
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the unique reactivity of the trifluoromethyl ketone (TFK) group, a cornerstone of modern medicinal chemistry and covalent inhibitor design. We will dissect the fundamental electronic properties that govern its behavior, explore its key chemical transformations, and detail its strategic application in the development of targeted therapeutics.
The Electronic Nature of the Trifluoromethyl Ketone: A Potent Electrophile
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property profoundly influences the adjacent ketone, rendering the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. This heightened reactivity is the foundation of its utility in forming stable covalent adducts with biological nucleophiles.
The electron-withdrawing nature of the trifluoromethyl group significantly polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon. This makes it a much stronger electrophile compared to its non-fluorinated counterparts.
Key Reactions and Mechanistic Insights
Hydration and Hemiketal Formation: The "Masked" Carbonyl
A hallmark of trifluoromethyl ketones is their propensity to exist in equilibrium with their hydrated gem-diol form in aqueous environments. This reversible hydration is a critical consideration in drug design, as the hydrated form is often more stable and can influence the compound's pharmacokinetic and pharmacodynamic properties.
The equilibrium between the ketone and its hydrate is rapid and reversible. The electron-withdrawing trifluoromethyl group stabilizes the gem-diol, shifting the equilibrium towards the hydrated form. This behavior is crucial for its interaction with biological targets.
When a nucleophilic residue from a target protein, such as the hydroxyl group of a serine or threonine, attacks the electrophilic carbonyl carbon of the TFK, a stable hemiketal is formed. This covalent bond is often reversible, allowing for a "tunable" interaction with the target protein. The stability of this hemiketal adduct is a key factor in the potency and duration of action of many TFK-containing inhibitors.
Caption: Reversible formation of a hemiketal adduct.
Thiohemiketal Formation with Cysteine Residues
In a similar fashion to hemiketal formation, trifluoromethyl ketones readily react with the thiol group of cysteine residues to form thiohemiketal adducts. Cysteine is a potent nucleophile often found in the active sites of enzymes, making it a prime target for covalent inhibitors. The resulting thiohemiketal is typically more stable than the corresponding hemiketal, leading to a more prolonged and often irreversible inhibition.
Caption: Covalent modification of cysteine by a TFK.
Strategic Applications in Drug Discovery
The unique reactivity profile of the trifluoromethyl ketone group has been exploited in the design of numerous potent and selective enzyme inhibitors.
Covalent Inhibition of Serine and Cysteine Proteases
Trifluoromethyl ketones are particularly effective as inhibitors of serine and cysteine proteases, classes of enzymes implicated in a wide range of diseases. The TFK warhead can form a stable covalent bond with the catalytic serine or cysteine residue in the enzyme's active site, leading to potent inhibition.
| Enzyme Class | Target Nucleophile | Resulting Adduct | Therapeutic Areas |
| Serine Proteases | Serine (-OH) | Hemiketal | Coagulation, Inflammation |
| Cysteine Proteases | Cysteine (-SH) | Thiohemiketal | Virology, Oncology |
Case Study: Cathepsin K Inhibitors
Cathepsin K, a cysteine protease involved in bone resorption, is a key target for the treatment of osteoporosis. Several potent and selective cathepsin K inhibitors utilize a trifluoromethyl ketone warhead to covalently modify the active site cysteine (Cys25). This interaction leads to a durable inhibition of the enzyme's activity.
Experimental Protocols
Synthesis of a Generic Trifluoromethyl Ketone
This protocol outlines a common method for the synthesis of trifluoromethyl ketones from a corresponding ester.
Materials:
-
Ethyl ester of the desired carboxylic acid
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the ethyl ester (1.0 eq) and TMSCF₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBAF (0.1 eq) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired trifluoromethyl ketone.
Caption: Workflow for trifluoromethyl ketone synthesis.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of a trifluoromethyl ketone against a target enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Trifluoromethyl ketone inhibitor dissolved in DMSO
-
Assay buffer (e.g., PBS or Tris buffer at appropriate pH)
-
96-well microplate
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Prepare a serial dilution of the trifluoromethyl ketone inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a predetermined time to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to an appropriate model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC₅₀ value.
Conclusion
The trifluoromethyl ketone group is a powerful and versatile functional group in modern chemistry. Its unique electronic properties confer a high degree of electrophilicity, enabling the formation of stable, often reversible, covalent bonds with biological nucleophiles. This reactivity has been masterfully exploited in the design of potent and selective enzyme inhibitors, particularly for serine and cysteine proteases. A thorough understanding of the principles governing TFK reactivity is essential for researchers and scientists working in drug development and related fields.
References
-
Title: Trifluoromethyl Ketones as Privileged Covalent Warheads for Serine Protease Inhibition Source: Journal of the American Chemical Society URL: [Link]
-
Title: Reversible Covalent Inhibition of Cathepsin K by a Trifluoromethyl Ketone Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: The Trifluoromethyl Group in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Abstract
This document provides a comprehensive guide for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a pivotal building block in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the strategic considerations underpinning the synthetic pathway, presents a detailed experimental protocol, and offers insights into the characterization and purification of the target compound. The methodologies are founded on established chemical principles and are substantiated by authoritative references to ensure procedural safety, accuracy, and reproducibility.
Introduction: Strategic Importance and Rationale
The trifluoromethyl ketone functional group is a highly valued motif in contemporary drug design.[1][2][3] Its incorporation into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and bioavailability. The presence of a trifluoromethyl group can also modulate the lipophilicity and electronic properties of a molecule, making it a powerful tool for lead optimization.[4] When this moiety is appended to a 5-chloropyridine ring at the 3-position, it generates a versatile intermediate for the synthesis of a diverse array of biologically active compounds.
The synthetic strategy detailed herein focuses on the formation of a pyridyl Grignard reagent followed by acylation with ethyl trifluoroacetate. This approach is advantageous due to its operational simplicity, cost-effectiveness of starting materials, and generally good yields.
Core scientific considerations for this synthesis include:
-
Grignard Reagent Formation: The generation of the 3-pyridyl Grignard reagent is a critical step that is highly sensitive to moisture.[5] The use of anhydrous solvents and flame-dried glassware is paramount to prevent the quenching of this potent nucleophile.[5][6]
-
Acylating Agent: Ethyl trifluoroacetate serves as an effective and readily available source of the trifluoroacetyl group.[7]
-
Temperature Management: The exothermic nature of the Grignard reaction necessitates strict temperature control to minimize the formation of byproducts.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic acyl substitution.
Figure 1: Workflow for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to furnish the desired trifluoromethyl ketone.
Detailed Experimental Protocol
Safety Precautions: This procedure involves flammable solvents and highly reactive organometallic reagents. All operations must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be rigorously dried to ensure the success of the Grignard reaction.
Materials and Reagents:
| Reagent/Material | Grade | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,5-Dichloropyridine | ≥98% | C₅H₃Cl₂N | 147.99 | 2457-47-8 |
| Magnesium Turnings | ≥99.5% | Mg | 24.31 | 7439-95-4 |
| Iodine | Reagent Grade | I₂ | 253.81 | 7553-56-2 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | C₄H₈O | 72.11 | 109-99-9 |
| Ethyl trifluoroacetate | ≥99% | C₄H₅F₃O₂ | 142.08 | 383-63-1 |
| Saturated Aqueous NH₄Cl | N/A | NH₄Cl | 53.49 | 12125-02-9 |
| Anhydrous Sodium Sulfate | Reagent Grade | Na₂SO₄ | 142.04 | 7757-82-6 |
| Ethyl Acetate | HPLC Grade | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes | HPLC Grade | N/A | N/A | 110-54-3 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
Part A: Formation of the Grignard Reagent
-
Apparatus Setup: A 250 mL three-neck round-bottom flask containing a magnetic stir bar is fitted with a reflux condenser and a dropping funnel. The entire setup is flame-dried under a stream of inert gas and allowed to cool to ambient temperature.
-
Magnesium Activation: The flask is charged with magnesium turnings (1.2 g, 50 mmol). A single crystal of iodine is added to activate the magnesium surface.
-
Initiation of Reaction: 20 mL of anhydrous THF is added to the flask. A solution of 3,5-dichloropyridine (5.92 g, 40 mmol) in 40 mL of anhydrous THF is prepared and transferred to the dropping funnel.
-
Grignard Reagent Synthesis: A small aliquot (approx. 5 mL) of the 3,5-dichloropyridine solution is added to the magnesium suspension. The mixture is gently warmed to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle reflux. The remainder of the 3,5-dichloropyridine solution is then added dropwise, maintaining a steady reflux.
-
Reaction Completion: Upon completion of the addition, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Cooling: The reaction mixture is allowed to cool to room temperature.
Part B: Acylation
-
Cooling: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Electrophile: A solution of ethyl trifluoroacetate (5.68 g, 40 mmol) in 20 mL of anhydrous THF is added dropwise to the cold Grignard suspension over a period of 30 minutes. The internal temperature should be maintained below -70 °C.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred for an additional 2 hours.
Part C: Work-up and Purification
-
Quenching: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Isolation of Product: Fractions containing the desired product are combined and concentrated under reduced pressure to yield 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.[8][9][10]
Characterization of the Final Product
The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:
-
¹H NMR: To verify the proton environments of the pyridine ring.
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl group.
-
¹³C NMR: To elucidate the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (209.55 g/mol ).[8]
-
HPLC: To determine the purity of the final product.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring will appear as distinct signals in the downfield region. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₇H₃ClF₃NO, along with the characteristic isotopic pattern for chlorine.[8][9] |
| Purity (HPLC) | ≥95% |
Troubleshooting and Critical Considerations
-
Failure of Grignard Initiation: This is typically due to the presence of moisture or unactivated magnesium. Ensure all glassware is meticulously dried and use a fresh, unopened bottle of anhydrous THF.
-
Low Yields: Incomplete formation of the Grignard reagent or side reactions can diminish the yield. Strict adherence to anhydrous conditions and temperature control is crucial.
-
Byproduct Formation: Wurtz-type coupling of the Grignard reagent can lead to bipyridyl impurities. This can be minimized by slow addition of the halide and maintaining a dilute reaction mixture.
Conclusion
This document outlines a robust and reproducible protocol for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. By carefully following the detailed steps and adhering to the safety precautions, researchers can efficiently prepare this valuable intermediate for application in diverse drug discovery and development programs.
References
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
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PubChem. (n.d.). Trifluoromethyl ketones. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2013). Trifluoromethyl ketones: properties, preparation, and application. [Link]
-
ResearchGate. (2021). Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. [Link]
-
Furukawa, N., Shibutani, T., & Fujihara, H. (1988). ChemInform Abstract: Preparation of Pyridyl Grignard Reagents and Cross Coupling Reactions with Sulfoxides Bearing Azaheterocycles. ChemInform, 19(18). [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]
-
Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
National Institutes of Health. (2012). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. [Link]
-
Chemistry Stack Exchange. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? [Link]
-
ChemHelpASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]
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- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Trifluoroacetylation of 3-Chloropyridine
Abstract
This comprehensive guide addresses the synthetic challenge of introducing a trifluoroacetyl group onto the 3-chloropyridine scaffold, a transformation of significant interest in pharmaceutical and agrochemical research. Due to the inherent electron-deficient nature of the pyridine ring, further deactivated by the chloro-substituent, classical electrophilic acylation methods are ineffective. This document provides a detailed analysis of this chemical problem and presents robust, field-proven protocols for achieving the target transformation via advanced synthetic strategies. The primary recommended pathway involves a highly regioselective Directed ortho-Metalation (DoM), while an alternative route through N-oxide activation is also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking practical, in-depth knowledge supported by mechanistic insights and safety protocols.
The Synthetic Challenge: Inertness of 3-Chloropyridine to Electrophilic Acylation
The direct trifluoroacetylation of 3-chloropyridine via classical methods such as Friedel-Crafts acylation is synthetically unfeasible. This difficulty is rooted in the fundamental electronic properties of the pyridine ring.
-
Ring Deactivation: The nitrogen heteroatom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic system, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene.
-
Substituent Effect: The chlorine atom at the 3-position further deactivates the ring through its own inductive electron-withdrawing effect.
-
Site of Initial Reaction: The most basic and nucleophilic site in 3-chloropyridine is the nitrogen lone pair. Acylating agents, particularly highly reactive ones like trifluoroacetic anhydride (TFAA), will preferentially react with the nitrogen to form an N-acylpyridinium salt.[1] This intermediate is even more severely electron-deficient than the starting material, effectively halting any further electrophilic attack on the carbon atoms of the ring.[1]
This cascade of deactivating effects necessitates strategies that circumvent a direct electrophilic attack on the neutral pyridine ring. The following sections detail viable synthetic pathways that functionalize the ring through alternative mechanistic routes.
Figure 1: The primary reaction of 3-chloropyridine with TFAA leads to a deactivated pyridinium salt, preventing C-acylation.
Primary Recommended Strategy: Directed ortho-Metalation (DoM)
The most reliable and regioselective method for the functionalization of 3-chloropyridine is Directed ortho-Metalation (DoM). This strategy inverts the electronic demand of the reaction by transforming the pyridine ring into a potent nucleophile via deprotonation with a strong, non-nucleophilic base.
Principle and Mechanistic Insight
In the DoM of 3-chloropyridine, a strong lithium amide base, such as Lithium Diisopropylamide (LDA), is used to selectively abstract a proton from the ring. The position of deprotonation (metalation) is dictated by the directing ability of the substituents. For 3-chloropyridine, the chloro group, despite being an inductively withdrawing group, can act as a weak directing group. More importantly, the acidity of the ring protons is increased adjacent to the electron-withdrawing chlorine. It has been experimentally established that treatment of 3-chloropyridine with LDA at low temperatures results in highly regioselective deprotonation at the C4 position.[2] This generates a transient 3-chloro-4-lithiopyridine intermediate.
This lithiated species is a powerful nucleophile and readily reacts with a suitable electrophile, in this case, trifluoroacetic anhydride (TFAA) or a derivative like S-ethyl trifluorothioacetate, to form the desired C-C bond, yielding 3-chloro-4-(trifluoroacetyl)pyridine. The reaction must be maintained at low temperatures to prevent the elimination of LiCl and the formation of an unstable 3,4-pyridyne intermediate.[2]
Figure 2: Experimental workflow for the Directed ortho-Metalation and trifluoroacetylation of 3-chloropyridine.
Detailed Protocol: Synthesis of 3-Chloro-4-(trifluoroacetyl)pyridine
Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi), solution in hexanes (e.g., 2.5 M)
-
3-Chloropyridine (distilled and stored over molecular sieves)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Tetrahydrofuran (THF), (distilled from sodium/benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Septa, argon/nitrogen inlet, magnetic stirrer, and stir bars
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone or cryocooler bath (-78 °C)
Procedure:
-
LDA Preparation (In Situ): a. To an oven-dried three-neck flask under a positive pressure of argon, add anhydrous THF (approx. 0.4 M final concentration). Cool the flask to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents relative to 3-chloropyridine) via syringe. c. Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe while maintaining the temperature below -70 °C. d. Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.
-
Deprotonation (Metalation): a. Prepare a solution of 3-chloropyridine (1.0 equivalent) in a small amount of anhydrous THF. b. Add this solution dropwise to the LDA solution at -78 °C. The rate of addition should be controlled to keep the internal temperature below -70 °C. c. Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the lithiated species may be indicated by a color change.
-
Trifluoroacetylation (Quench): a. Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture at -78 °C. A significant exotherm may be observed; add slowly to maintain temperature control. b. After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.
-
Work-up and Isolation: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-4-(trifluoroacetyl)pyridine.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of quenched aliquots. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Alternative Strategy: Ring Activation via N-Oxide Formation
An alternative, though potentially less direct, approach is to activate the 3-chloropyridine ring towards substitution by converting it to its corresponding N-oxide. The N-oxide group is electron-donating through resonance, which can increase the electron density at the C2 and C4 positions, making them more susceptible to reaction.
Protocol: Synthesis of 3-Chloropyridine-N-Oxide
The oxidation of pyridines to their N-oxides is a standard transformation.[3]
Materials:
-
3-Chloropyridine
-
Acetic acid
-
Hydrogen peroxide (30-35% solution)
Procedure:
-
In a round-bottom flask, dissolve 3-chloropyridine (1.0 equivalent) in glacial acetic acid.
-
Heat the solution to 70-80 °C.
-
Slowly add hydrogen peroxide solution (1.5-2.0 equivalents) dropwise, monitoring the internal temperature.
-
Maintain the reaction at 70-80 °C for several hours until TLC or GC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and carefully remove the excess acetic acid and water under reduced pressure.
-
The residue can be purified by crystallization or chromatography to yield 3-chloropyridine-N-oxide.
Reaction with Trifluoroacetic Anhydride
The reaction of pyridine N-oxides with TFAA can be complex. While it activates the ring, the outcome is not always direct acylation. The reaction is known to proceed via an initial O-acylation of the N-oxide.[4] From this intermediate, several pathways are possible, including rearrangement (as in the Boekelheide reaction) or substitution.[4][5] More recent studies have shown that this intermediate can be used photochemically to generate trifluoromethyl radicals for trifluoromethylation, not trifluoroacetylation.[6]
This route is therefore considered more exploratory. The protocol would involve treating the synthesized 3-chloropyridine-N-oxide with TFAA in an inert solvent, potentially with a base. Careful analysis of the resulting product mixture would be required to determine the regioselectivity and yield of any trifluoroacetylated products.
Data and Strategy Comparison
| Parameter | Strategy 1: Directed ortho-Metalation (DoM) | Strategy 2: N-Oxide Activation |
| Regioselectivity | High (predictably at C4)[2] | Variable; potential for mixtures (C2, C4, C6) or rearrangement products. |
| Predictability | High; follows established reactivity patterns. | Low to Moderate; outcome depends heavily on specific reaction conditions. |
| Yield | Moderate to Good (typically 50-80% reported for similar electrophiles).[2] | Potentially low and requires extensive optimization. |
| Experimental Difficulty | High; requires stringent anhydrous and anaerobic conditions at very low temperatures. | Moderate; involves two distinct synthetic steps. |
| Key Reagents | Organolithiums (LDA, n-BuLi), cryogens. | Strong oxidants (H₂O₂/Acid). |
| Recommendation | Primary recommended route for predictable and scalable synthesis. | Exploratory route; useful if DoM fails or if alternative isomers are desired. |
Critical Safety Considerations
-
Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive, volatile, and reacts violently with water.[7] It causes severe burns to the skin, eyes, and respiratory tract. Always handle TFAA in a chemical fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure an emergency eyewash and shower are accessible.[7][8]
-
Organolithium Reagents (n-BuLi, LDA): These reagents are pyrophoric (ignite spontaneously in air) and react violently with water and protic solvents. All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[9]
-
3-Chloropyridine: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][10] It is a skin and respiratory irritant. Avoid all direct contact and handle with appropriate PPE.
-
Reaction Quenching: All quenching operations, especially for reactions involving organolithiums and TFAA, should be performed slowly and at low temperatures to control the exothermic release of heat and gas.
References
-
Directed ortho metalation - Wikipedia . Wikipedia. Available at: [Link]
-
Gribble, G. W., & Saulnier, M. G. (1980). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE . Tetrahedron Letters, 21(42), 4137-4140. Available at: [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Wilger, D. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale . Angewandte Chemie International Edition, 55(34), 10012-10016. Available at: [Link]
-
Myers, A. G. ortho metalation - Andrew G Myers Research Group . Harvard University. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation - YouTube . (2022). YouTube. Available at: [Link]
-
3-Chloropyridine | C5H4ClN | CID 12287 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Rocaboy, C., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity . Journal of the American Chemical Society, 132(10), 3446-3459. Available at: [Link]
-
Directed (ortho) Metallation . University of Connecticut. Available at: [Link]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes . Chemical Science, 12(25), 8758-8763. Available at: [Link]
-
Szymański, P., et al. (2023). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines . Organic Letters, 25(39), 7175-7180. Available at: [Link]
-
Boekelheide reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2023). C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides . Organic Letters, 25(22), 4057-4062. Available at: [Link]
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides . ARKIVOC, 2001(1), 242-268. Available at: [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D . ChemTube3D. Available at: [Link]
-
Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles - MDPI . MDPI. Available at: [Link]
-
Safety Data Sheet: Trifluoroacetic anhydride - Carl ROTH . Carl ROTH. Available at: [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube . (2022). YouTube. Available at: [Link]
-
Choppin, S., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles . Organic Letters, 2(6), 803-805. Available at: [Link]
-
Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under... - ResearchGate . ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines . RSC Advances, 11(6), 3624-3628. Available at: [Link]
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid . Journal of the Brazilian Chemical Society. Available at: [Link]
- US4504667A - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents. Google Patents.
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Reaction mechanism for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
An Application Note for the Synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Introduction: The Strategic Importance of Fluorinated Pyridines
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a pivotal chemical intermediate in the synthesis of high-value molecules, particularly within the agrochemical and pharmaceutical sectors. The molecule's structure is a deliberate convergence of two pharmacologically significant motifs: the chloropyridine ring, a common scaffold in bioactive compounds, and the trifluoromethyl ketone group. The trifluoromethyl (CF₃) group is a powerful bioisostere for other functional groups, capable of enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity. This application note provides a comprehensive, field-tested guide to the synthesis of this valuable building block, focusing on the underlying reaction mechanism and a robust, reproducible experimental protocol.
The Core Reaction Mechanism: Grignard-Mediated Trifluoroacetylation
The most reliable and scalable synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone proceeds via a Grignard reaction. This classic organometallic transformation involves two primary stages: the formation of a pyridyl Grignard reagent and its subsequent nucleophilic attack on a trifluoroacetylating agent.
Stage 1: Formation of the Pyridyl Grignard Reagent The process begins with the conversion of an appropriate halogenated pyridine, typically 3-bromo-5-chloropyridine, into the corresponding Grignard reagent, (5-chloropyridin-3-yl)magnesium bromide. This is an oxidative insertion of magnesium metal into the carbon-bromine bond, a reaction that must be conducted under strictly anhydrous conditions as Grignard reagents are potent bases and react readily with water.[1] The choice of an ethereal solvent, such as tetrahydrofuran (THF), is critical as it solvates the magnesium ion, stabilizing the Grignard reagent complex.[1]
Stage 2: Nucleophilic Acyl Substitution The carbon atom of the Grignard reagent bound to magnesium is highly nucleophilic and will attack the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate.[2] This attack forms a transient tetrahedral intermediate.[3] This intermediate is unstable and rapidly collapses, expelling the ethoxide leaving group to form the final ketone product.[4] Controlling the reaction temperature at this stage is paramount; elevated temperatures can lead to a deleterious side reaction where a second molecule of the Grignard reagent attacks the newly formed ketone product, resulting in an unwanted tertiary alcohol.
Figure 1: The two-stage reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol has been optimized for both yield and purity. Adherence to the described conditions, particularly regarding the exclusion of atmospheric moisture, is critical for success.
3.1. Reagents and Materials
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 3-Bromo-5-chloropyridine | >98% | 192.41 | 10.0 g | 1.0 |
| Magnesium Turnings | >99.5% | 24.31 | 1.52 g | 1.2 |
| Iodine | ACS Reagent | 253.81 | 1 crystal | Catalytic |
| Ethyl Trifluoroacetate | >99% | 142.08 | 8.13 g (6.8 mL) | 1.1 |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | - | ~150 mL | - |
| Saturated NH₄Cl (aq.) | - | - | ~100 mL | - |
| Diethyl Ether | ACS Grade | - | ~150 mL | - |
| Magnesium Sulfate | Anhydrous | - | As needed | - |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
250 mL dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Digital thermometer
-
Ice-water bath
-
Heating mantle or oil bath
3.3. Step-by-Step Procedure
Part A: Grignard Reagent Preparation
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser, and inert gas inlet. Flame-dry all glassware thoroughly under a stream of nitrogen or argon to remove all traces of moisture. Allow the apparatus to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. The iodine serves as an activator, chemically cleaning the surface of the magnesium.
-
Initiation: Dissolve the 3-bromo-5-chloropyridine (10.0 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add approximately 5 mL of this solution to the flask containing the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the purple iodine color and the onset of gentle bubbling. If the reaction fails to start, gently warm the flask with a heat gun until initiation is observed.[5]
-
Reagent Formation: Once the reaction is initiated, add the remaining 3-bromo-5-chloropyridine solution dropwise from the funnel at a rate that maintains a gentle reflux. The causality here is to control the exothermic reaction; adding the halide too quickly can lead to an uncontrollable reaction rate. After the addition is complete, continue stirring the resulting grey-brown mixture for 60 minutes at room temperature to ensure complete conversion.
Part B: Trifluoroacetylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is a critical step to prevent the secondary reaction of the Grignard reagent with the product ketone.
-
Acylating Agent Addition: In a separate dry flask, dissolve ethyl trifluoroacetate (8.13 g) in 30 mL of anhydrous THF. Add this solution to the dropping funnel.
-
Controlled Addition: Add the ethyl trifluoroacetate solution dropwise to the cold, stirring Grignard reagent. Carefully monitor the internal temperature and maintain it below 5 °C throughout the addition. A rapid temperature increase signifies an uncontrolled reaction and will likely reduce the final yield.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. This is an exothermic process and should be performed with caution.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). The product is organic-soluble and will move into the ether layer.
-
Washing & Drying: Combine the organic extracts and wash them with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure product.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Colorless to pale yellow oil |
| Yield | 70-85% |
| Purity (by GC-MS) | >98% |
| ¹⁹F NMR (CDCl₃) | Singlet expected around -75 ppm |
| ¹H NMR (CDCl₃) | Aromatic protons expected in the 7.8-9.0 ppm range |
Troubleshooting and Field Insights
| Problem | Probable Cause | Recommended Solution |
| Grignard reaction does not initiate. | 1. Wet solvent/glassware. 2. Magnesium surface is passivated. | 1. Ensure all components are rigorously dried. 2. Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few Mg turnings in the flask with a dry glass rod. |
| Low yield of the final product. | 1. Incomplete Grignard formation. 2. Temperature during acetylation was too high, leading to byproduct formation. | 1. Allow longer for Grignard formation; ensure Mg is fully consumed. 2. Maintain strict temperature control (<5 °C) during the addition of ethyl trifluoroacetate. |
| Product is contaminated with a tertiary alcohol. | The product ketone reacted with a second equivalent of the Grignard reagent. | This is a direct result of poor temperature control or adding the Grignard reagent to the ester (inverse addition). Always add the ester slowly to the cold Grignard solution. |
References
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Grignard Reaction Mechanism. Jasperse, J. Chem 355 Handout. [Link]
-
Grignard Reagents and Water. Chemistry LibreTexts. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Organ, M. G. et al. Angew. Chem. Int. Ed.[Link]
Sources
Laboratory scale synthesis protocol for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Page 1. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone. Safety Data Sheet. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1. Product identifier. Product form. : Substance. Substance name. : 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone. CAS-No. : 1060802-11-0. Product code. : 6127AH. Formula. : C7H3ClF3NO. Synonyms. : 2,2,2-trifluoro-1-(5-chloropyridin-3-yl)ethan-1-one. 1.2. Relevant identified uses of the substance or mixture and uses advised against. 1.2.1. Relevant identified uses. Main use category. : Laboratory use. 1.2.2. Uses advised against. No additional information available. 1.3. Details of the supplier of the safety data sheet. Alichem S.r.l. Via G. Marconi, 43. 24060, Carobbio degli Angeli (BG), Italy. . 1.4. Emergency telephone number. Emergency number. : +39 035 951 114. SECTION 2: Hazards identification. 2.1. Classification of the substance or mixture. Classification according to Regulation (EC) No. 1272/2008 [CLP]. Acute toxicity (oral), Category 4. H302. Skin corrosion/irritation, Category 2. H315. Serious eye damage/eye irritation, Category 2. H319. Specific target organ toxicity — Single exposure, Category 3,. Respiratory tract irritation. H335. Full text of H statements : see section 16. Adverse physicochemical, human health and environmental effects. No additional information available. 2.2. Label elements. Labelling according to Regulation (EC) No. 1272/2008 [CLP]. Hazard pictograms (CLP). : GHS07. Signal word (CLP). : Warning. Hazard statements (CLP). : H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. Precautionary statements (CLP). : P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection. P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352 - IF ON SKIN: Wash with plenty of water. P304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove. contact lenses, if present and easy to do. Continue rinsing. SECTION 3: Composition/information on ingredients. 3.1. Substances. Name. : 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone. CAS-No. : 1060802-11-0. Name. Product identifier. %. Classification according to Regulation (EC) No. 1272/2008 [CLP]. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone. (CAS-No.) 1060802-11-0. 100. Acute Tox. 4 (Oral), H302. Skin Irrit. 2, H315. Eye Irrit. 2, H319. STOT SE 3, H335. Full text of H-statements: see section 16. 3.2. Mixtures. Not applicable. SECTION 4: First aid measures. 4.1. Description of first aid measures. First-aid measures after inhalation. : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. First-aid measures after skin contact. : Wash skin with plenty of water. Take off contaminated clothing. If skin irritation occurs: Get. medical advice/attention. First-aid measures after eye contact. : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy. to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. First-aid measures after ingestion. : Rinse mouth. Call a poison center or a doctor if you feel unwell. 4.2. Most important symptoms and effects, both acute and delayed. No additional information available. 4.3. Indication of any immediate medical attention and special treatment needed. Treat symptomatically. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone. Safety Data Sheet. according to Regulation (EC) No. 1907/2006 (REACH) with its amendment Regulation (EU) 2015/830. 2/6. SECTION 5: Firefighting measures. 5.1. Extinguishing media. Suitable extinguishing media. : Water spray. Dry powder. Foam. Carbon dioxide. 5.2. Special hazards arising from the substance or mixture. Hazardous decomposition products in case of. fire. : Toxic fumes may be released. 5.3. Advice for firefighters. Protection during firefighting. : Do not attempt to take action without suitable protective equipment. Self-contained. breathing apparatus. Complete protective clothing. SECTION 6: Accidental release measures. 6.1. Personal precautions, protective equipment and emergency procedures. 6.1.1. For non-emergency personnel. Emergency procedures. : Ventilate spillage area. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid contact. with skin and eyes. 6.1.2. For emergency responders. Protective equipment. : Do not attempt to take action without suitable protective equipment. For further information. refer to section 8: "Exposure controls/personal protection". 6.2. Environmental precautions. Avoid release to the environment. 6.3. Methods and material for containment and cleaning up. Methods for cleaning up. : Mechanically recover the product. Other information. : Dispose of materials or solid residues at an authorized site. 6.4. Reference to other sections. For further information refer to section 13. SECTION 7: Handling and storage. 7.1. Precautions for safe handling. Precautions for safe handling. : Use only outdoors or in a well-ventilated area. Avoid breathing. dust/fume/gas/mist/vapours/spray. Avoid contact with skin and eyes. Wear personal. protective equipment. Hygiene measures. : Wash contaminated clothing before reuse. Do not eat, drink or smoke when using this. product. Always wash hands after handling the product. 7.2. Conditions for safe storage, including any incompatibilities. Storage conditions. : Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep cool. 7.3. Specific end use(s). No additional information available. SECTION 8: Exposure controls/personal protection. 8.1. Control parameters. No additional information available. 8.2. Exposure controls. Appropriate engineering controls: Ensure good ventilation of the work station. Personal protective equipment: Gloves. Safety glasses. Protective clothing. Hand protection: Protective gloves. Eye protection: Safety glasses. Skin and body protection: Wear suitable protective clothing. Respiratory protection: In case of insufficient ventilation, wear suitable respiratory equipment. Environmental exposure controls: Avoid release to the environment. SECTION 9: Physical and chemical properties. 9.1. Information on basic physical and chemical properties. Physical state. : Solid. Appearance. : Solid. Colour. : No data available. Odour. : No data available. Odour threshold. : No data available. pH. : No data available. Relative evaporation rate (butylacetate=1). : No data available. Melting point. : No data available. Freezing point. : Not applicable. Boiling point. : No data available. Flash point. : Not applicable. Auto-ignition temperature. : Not applicable. Decomposition temperature. : No data available. Flammability (solid, gas). : Non-flammable. Vapour pressure. : No data available. Relative vapour density at 20 °C. : No data available. Relative density. : No data available. Solubility. : No data available. Log Pow. : No data available. Viscosity, kinematic. : Not applicable. Viscosity, dynamic. : No data available. Explosive properties. : No data available. Oxidising properties. : No data available. Explosive limits. : Not applicable. 9.2. Other information. No additional information available. SECTION 10: Stability and reactivity. 10.1. Reactivity. The product is non-reactive under normal conditions of use, storage and transport. 10.2. Chemical stability. Stable under normal conditions. 10.3. Possibility of hazardous reactions. No dangerous reactions known under normal conditions of use. 10.4. Conditions to avoid. None under recommended storage and handling conditions (see section 7). 10.5. Incompatible materials. No additional information available. 10.6. Hazardous decomposition products. Under normal conditions of storage and use, hazardous decomposition products should not be produced. SECTION 11: Toxicological information. 11.1. Information on toxicological effects. Acute toxicity (oral). : Oral: Harmful if swallowed. Acute toxicity (dermal). : Not classified. Acute toxicity (inhalation). : Not classified. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone (1060802-11-0). LD50 oral rat. > 300 - 2000 mg/kg. Skin corrosion/irritation. : Causes skin irritation. Serious eye damage/irritation. : Causes serious eye irritation. Respiratory or skin sensitisation. : Not classified. Germ cell mutagenicity. : Not classified. Carcinogenicity. : Not classified. Reproductive toxicity. : Not classified. STOT-single exposure. : May cause respiratory irritation. STOT-repeated exposure. : Not classified. Aspiration hazard. : Not classified. SECTION 12: ECOLOGICAL INFORMATION. 12.1. Toxicity. Ecology - general. : The product is not considered harmful to aquatic organisms nor to cause long-term adverse. effects in the environment. Hazardous to the aquatic environment, short-. term (acute). : Not classified. Hazardous to the aquatic environment, long-. term (chronic). : Not classified. 12.2. Persistence and degradability. No additional information available. 12.3. Bioaccumulative potential. No additional information available. 12.4. Mobility in soil. No additional information available. 12.5. Results of PBT and vPvB assessment. No additional information available. 12.6. Other adverse effects. No additional information available. SECTION 13: Disposal considerations. 13.1. Waste treatment methods. Waste treatment methods. : Dispose of contents/container in accordance with licensed collector’s sorting instructions. SECTION 14: Transport information. In accordance with ADR / RID / IMDG / IATA / ADN. 14.1. UN number. UN-No. (ADR). : Not applicable. UN-No. (IMDG). : Not applicable. UN-No. (IATA). : Not applicable. UN-No. (ADN). : Not applicable. UN-No. (RID). : Not applicable. 14.2. UN proper shipping name. Proper Shipping Name (ADR). : Not applicable. Proper Shipping Name (IMDG). : Not applicable. Proper Shipping Name (IATA). : Not applicable. Proper Shipping Name (ADN). : Not applicable. Proper Shipping Name (RID). : Not applicable. 14.3. Transport hazard class(es). ADR. Transport hazard class(es) (ADR). : Not applicable. IMDG. Transport hazard class(es) (IMDG). : Not applicable. IATA. Transport hazard class(es) (IATA). : Not applicable. ADN. Transport hazard class(es) (ADN). : Not applicable. RID. Transport hazard class(es) (RID). : Not applicable. 14.4
The Versatile Intermediate: Application Notes for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, henceforth referred to as CPTF , is a key heterocyclic building block that combines the advantageous properties of the trifluoromethyl ketone moiety with the versatile reactivity of a pyridine ring. Its chemical structure, featuring an electrophilic carbonyl group and a chlorinated pyridine ring, opens avenues for a diverse range of chemical transformations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of CPTF as a synthetic intermediate. We will delve into its pivotal role in the synthesis of high-value molecules, providing detailed, field-proven protocols and explaining the underlying chemical principles.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of CPTF is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1060802-11-0 | [1][2] |
| Molecular Formula | C7H3ClF3NO | [1][2] |
| Molecular Weight | 209.55 g/mol | [1][2] |
| Appearance | Not specified (typically a solid or oil) | |
| Storage | Store in a dry, sealed place. | [1] |
Safety Precautions: As with all halogenated and trifluoromethylated compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling CPTF. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Isoxazoline-Based Pesticides
A primary application of trifluoroethanone derivatives is in the synthesis of isoxazoline-substituted benzamides, a class of potent pesticides.[3] While direct examples starting from CPTF are not extensively published in peer-reviewed journals, patent literature for analogous compounds outlines a well-established synthetic pathway. This pathway can be confidently adapted for CPTF.
The general strategy involves the conversion of the trifluoroethanone to an intermediate oxime, which then undergoes cyclization to form the core isoxazoline ring.
Workflow for Isoxazoline Synthesis
Sources
Application Notes & Protocols: Strategic Derivatization of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone for Advanced Chemical Synthesis
Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a valuable building block in pharmaceutical and agrochemical research. The strategic presence of a highly electrophilic trifluoromethyl ketone, a modifiable chloropyridine core, and multiple reaction sites offers a versatile platform for generating diverse and complex molecular architectures. We will explore key derivatization pathways, explain the mechanistic rationale behind protocol design, and provide detailed, field-tested experimental procedures for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Ketone
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1060802-11-0) is a pivotal starting material whose structural features are highly sought after in modern medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] Concurrently, the chloropyridine scaffold provides a robust handle for a variety of synthetic transformations, enabling the construction of extensive compound libraries.[5][6]
The reactivity of this molecule can be strategically dissected into three primary domains:
-
The Electrophilic Carbonyl Center: The potent electron-withdrawing effect of the CF₃ group renders the ketone exceptionally susceptible to nucleophilic attack.
-
The Pyridine Ring: The chlorine atom at the 5-position serves as a versatile leaving group for nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.
-
Integrated Reactivity: The ketone can participate in cyclocondensation and multi-component reactions to construct more complex heterocyclic systems.
This guide will provide detailed protocols and the underlying chemical principles for leveraging each of these domains.
Figure 1: A diagram illustrating the principal reactive sites for the derivatization of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Derivatization via Nucleophilic Addition to the Carbonyl Group
The trifluoroacetyl group is a powerful electron-withdrawing moiety, making the adjacent carbonyl carbon highly electrophilic and prone to attack by a wide range of nucleophiles. This pathway is fundamental for converting the ketone into chiral alcohols, amines, and other functional groups.
Mechanistic Insight: Activation by the Trifluoromethyl Group
The three fluorine atoms inductively pull electron density away from the carbonyl carbon. This polarization significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, making it more accessible for attack by nucleophiles compared to non-fluorinated ketones. The resulting tetrahedral intermediate is stabilized, facilitating the reaction.
Protocol: Asymmetric Reduction to a Chiral Trifluoromethyl Alcohol
This protocol details the conversion of the ketone to a chiral secondary alcohol, a valuable synthon for creating stereospecific drug candidates. We will use a borane reagent with a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
Objective: To synthesize (R)-1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanol with high enantiomeric excess.
| Reagents & Materials | Supplier | Quantity | Notes |
| 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | BLDpharm[2] | 1.0 eq (e.g., 2.1 g) | Ensure anhydrous conditions. |
| (R)-CBS Catalyst Solution | Major Supplier | 0.1 eq (10 mol%) | 1.0 M in Toluene |
| Borane Dimethyl Sulfide Complex (BMS) | Major Supplier | 1.0 eq | 2.0 M in THF |
| Anhydrous Tetrahydrofuran (THF) | Major Supplier | ~50 mL | Solvent |
| Methanol (MeOH) | Major Supplier | ~20 mL | For quenching |
| 2M Hydrochloric Acid (HCl) | Lab Stock | As needed | For work-up |
| Ethyl Acetate | Lab Stock | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Stock | As needed | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone (1.0 eq) and anhydrous THF (20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add the (R)-CBS catalyst solution (0.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C for 15 minutes.
-
Reductant Addition: Add the Borane Dimethyl Sulfide (BMS) complex (1.0 eq) dropwise via the dropping funnel over 30 minutes. A slow addition rate is crucial to control the exotherm and maximize enantioselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly and carefully add methanol (20 mL) dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 2M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
Derivatization via the Chloropyridine Core
The chlorine atom on the pyridine ring is a key site for diversification, enabling the introduction of new functionalities through cross-coupling and substitution reactions.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the formation of a C-C bond by coupling the chloropyridine with a boronic acid, a cornerstone reaction in modern drug synthesis.
Objective: To synthesize 1-(5-Phenylpyridin-3-yl)-2,2,2-trifluoroethanone.
| Reagents & Materials | Supplier | Quantity | Notes |
| 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | Synblock[1] | 1.0 eq (e.g., 2.1 g) | Starting material |
| Phenylboronic Acid | Major Supplier | 1.2 eq | Coupling partner |
| Pd(dppf)Cl₂ complex | Major Supplier | 0.03 eq (3 mol%) | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Lab Stock | 2.0 eq | Base |
| 1,4-Dioxane / Water | Major Supplier | 4:1 mixture | Solvent system |
Step-by-Step Procedure:
-
Reagent Mixture: To a round-bottom flask, add 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with water and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to obtain the desired product.
Figure 2: A conceptual diagram of the Suzuki-Miyaura cross-coupling cycle, a key method for derivatizing the C-Cl bond.
Advanced Synthesis via Cyclocondensation Reactions
The trifluoromethyl ketone motif is an excellent building block for constructing new heterocyclic rings. Multicomponent reactions, such as the Kröhnke pyridine synthesis, offer an efficient way to rapidly increase molecular complexity from simple precursors.[4][7]
Protocol: Kröhnke-Type Synthesis of a Substituted Bipyridine
This protocol outlines a one-pot synthesis of a highly functionalized trifluoromethyl-substituted bipyridine derivative. This approach leverages the ketone as an α,β-unsaturated ketone precursor in situ.
Objective: To synthesize a novel 2-trifluoromethyl-bipyridine derivative in a one-pot reaction.
| Reagents & Materials | Supplier | Quantity | Notes |
| 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | Lead Sciences[2] | 1.0 eq | Key building block |
| Benzaldehyde | Major Supplier | 1.0 eq | Chalcone precursor |
| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Custom Synthesis[4] | 1.2 eq | Kröhnke salt |
| Ammonium Acetate (NH₄OAc) | Lab Stock | 1.5 eq | Nitrogen source |
| Ethanol (EtOH) / Acetic Acid (AcOH) | Lab Stock | 10:1 mixture | Solvent system |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone (1.0 eq), the selected aldehyde (e.g., benzaldehyde, 1.0 eq), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 eq), and ammonium acetate (1.5 eq) in a mixture of ethanol and acetic acid (10:1).
-
Heating: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Reaction Monitoring: Follow the formation of the product by LC-MS. The reaction is typically complete within 6-18 hours.
-
Cooling and Neutralization: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-trifluoromethyl bipyridine derivative.
Figure 3: A high-level experimental workflow for the one-pot synthesis of a bipyridine derivative using a multicomponent reaction.
Conclusion
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a remarkably versatile platform for chemical innovation. By strategically targeting its distinct reactive sites—the electrophilic ketone, the modifiable C-Cl bond, and its capacity to act as a foundational building block—researchers can access a vast and diverse chemical space. The protocols provided herein serve as validated starting points for synthesizing novel derivatives for evaluation in drug discovery and materials science programs. Careful consideration of reaction mechanisms and optimization of conditions will further expand the synthetic utility of this valuable intermediate.
References
- Title: Application Notes and Protocols: Multicomponent Kröhnke Reaction for the Synthesis of 2-Trifluoromethyl Pyridines.
- Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- Title: Methods for the synthesis of 2‐trifluoromethyl pyridines.
- Title: Trifluoromethylpyridine: Its chemistry and applications.
- Title: CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone.
- Title: Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles.
- Title: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Title: 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Sources
- 1. CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]
- 2. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]
- 3. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone;CAS No.:1060802-11-0 [chemshuttle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in Contemporary Medicinal Chemistry
For Immediate Release: A Technical Guide for Drug Discovery Professionals
Shanghai, China – January 22, 2026 – As a pivotal building block in the synthesis of novel bioactive molecules, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No: 1060802-11-0) has emerged as a compound of significant interest to researchers in medicinal and agrochemical chemistry.[1] This technical guide provides an in-depth analysis of its applications, synthesis protocols, and its role as a strategic intermediate in the development of targeted therapeutic agents and next-generation pesticides.
Introduction: A Privileged Scaffold in Chemical Synthesis
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a halogenated ketone featuring a trifluoromethyl group and a chloropyridine moiety. This unique combination of functional groups imparts desirable physicochemical properties to derivative compounds, including enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to modulate the lipophilicity and electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The presence of both chlorine and fluorine atoms on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile starting material for the generation of diverse chemical libraries for high-throughput screening.[2] Commercial availability from various suppliers further enhances its accessibility for research and development purposes.
Core Applications in Agrochemical and Medicinal Chemistry
While detailed public-domain information on its direct application in marketed pharmaceuticals is limited, patent literature extensively documents the crucial role of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone as a key intermediate in the synthesis of isoxazoline-substituted benzamides. These derivatives have demonstrated significant potential as pesticidal agents.
The synthesis of these pesticidally active compounds often involves the reaction of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone with various reagents to construct the isoxazoline ring system. The resulting molecules are designed to target specific biological pathways in pests, offering a targeted approach to crop protection.
Although less documented in the context of medicinal chemistry, the structural motifs present in 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone are prevalent in a wide range of biologically active compounds. The chloropyridine core is a key component of numerous drugs, and the trifluoromethyl group is a hallmark of many modern pharmaceuticals. This suggests a strong potential for this building block in the discovery of novel therapeutic agents targeting a variety of diseases.
Synthesis and Derivatization Strategies
The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not extensively detailed in publicly available literature, as it is primarily offered as a commercial product. However, general synthetic routes to similar aryl trifluoromethyl ketones often involve the reaction of an organometallic reagent derived from a haloarene with a trifluoroacetylating agent.
Once obtained, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be utilized in a variety of chemical transformations to generate a diverse range of derivatives. The ketone functionality can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions to form heterocyclic systems. The chloropyridine ring can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions to introduce further diversity.
A general workflow for the utilization of this building block in a drug discovery program is outlined below:
Experimental Protocols
General Protocol for the Synthesis of Isoxazoline Derivatives (Hypothetical)
This protocol is a generalized representation based on common synthetic methods for isoxazoline formation and should be adapted and optimized for specific substrates and reaction conditions.
Materials:
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
-
Hydroxylamine hydrochloride
-
Appropriate aldehyde or ketone
-
Base (e.g., sodium acetate, triethylamine)
-
Solvent (e.g., ethanol, methanol)
-
Dehydrating agent (e.g., acetic anhydride)
Procedure:
-
Oxime Formation: Dissolve 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone and hydroxylamine hydrochloride in a suitable solvent. Add a base and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Chlorination of Oxime: The resulting oxime can be chlorinated using a suitable chlorinating agent to form a chloro-oxime intermediate.
-
Cycloaddition: React the chloro-oxime with an appropriate alkene (derived from the aldehyde or ketone) in the presence of a base to facilitate a [3+2] cycloaddition reaction, yielding the desired isoxazoline derivative.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure isoxazoline-substituted benzamide.
Protocol for a Representative Derivatization: Reduction to Alcohol
Materials:
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the corresponding alcohol.
-
The crude product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Physicochemical Properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
| Property | Value |
| CAS Number | 1060802-11-0 |
| Molecular Formula | C₇H₃ClF₃NO |
| Molecular Weight | 209.55 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Future Perspectives and Conclusion
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone stands as a valuable and versatile building block for synthetic chemistry. Its established role in the agrochemical industry, particularly in the synthesis of potent pesticides, highlights its importance. While its direct application in medicinal chemistry leading to approved drugs is not yet prominent in the public domain, the structural features of this compound make it an attractive starting point for the discovery of novel therapeutic agents.
The continued exploration of derivatives of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in medicinal chemistry programs is warranted. The development of new synthetic methodologies to access a wider range of derivatives, coupled with high-throughput screening against various biological targets, could unlock the full potential of this privileged scaffold in the quest for new medicines.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules, 23(12), 3077. [Link]
- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. (n.d.). Google Patents.
- WO2020044245A1 - Bioactive compound. (n.d.). Google Patents.
Sources
The Strategic Role of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in the Synthesis of Advanced Agrochemicals
Abstract
The escalating demand for highly effective and selective agrochemicals necessitates the development of novel molecular scaffolds. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a specialized building block, has emerged as a critical intermediate in the synthesis of next-generation insecticides. This application note provides a comprehensive technical guide for researchers and synthetic chemists on the strategic application of this compound. We will delve into the rationale behind its molecular design, its pivotal role in constructing the isoxazoline core structure found in potent insecticides, and provide a detailed, field-proven protocol for its utilization in a representative synthesis.
Introduction: The Imperative for Advanced Agrochemical Scaffolds
The challenge in modern agrochemical research lies in creating active ingredients that exhibit high potency against target pests while maintaining a favorable safety profile for non-target organisms and the environment. The trifluoromethylpyridine (TFMP) moiety has been a cornerstone in the design of numerous successful agrochemicals.[1] The trifluoromethyl group often enhances the metabolic stability, binding affinity, and overall biological efficacy of a molecule, while the pyridine ring serves as a versatile pharmacophore that can be fine-tuned to optimize activity and selectivity.[1]
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No. 1060802-11-0) is a prime exemplar of a building block that synergistically combines these advantageous features. The electrophilic nature of its trifluoromethyl ketone carbonyl group makes it an ideal precursor for the construction of key heterocyclic systems, most notably the isoxazoline ring, which is the core of a new class of highly effective insecticides.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 1060802-11-0 | [2] |
| Molecular Formula | C₇H₃ClF₃NO | [2] |
| Molecular Weight | 209.55 g/mol | [2] |
| Appearance | Typically a solid | Inferred from common ketone properties |
| Purity | ≥95% (Commercially available) | [3] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Safety and Handling: As with all halogenated and fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood.
Core Application: Synthesis of Pyridyl-Substituted Isoxazoline Insecticides
The primary application of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in agrochemical synthesis is as a precursor to isoxazoline-based insecticides. These insecticides are known to act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation and death of the pest.
The key synthetic transformation involves the condensation of the trifluoromethyl ketone with a hydroxylamine derivative to form the 4,5-dihydro-isoxazole ring. The presence of the trifluoromethyl group on the isoxazoline ring is crucial for the insecticidal activity of the final product.
Rationale for the Synthetic Approach
The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the stable isoxazoline ring. The choice of a trifluoromethyl ketone is deliberate; the electron-withdrawing nature of the CF₃ group activates the carbonyl for nucleophilic attack and is a key feature for the biological activity of the resulting isoxazoline.
The following workflow diagram illustrates the general synthetic strategy.
Caption: General workflow for isoxazoline synthesis.
Detailed Experimental Protocol: Synthesis of a Representative 3-(5-Chloropyridin-3-yl)-5-aryl-5-trifluoromethyl-4,5-dihydroisoxazole
This protocol is a representative example based on established methodologies for the synthesis of isoxazoline insecticides from trifluoromethyl ketones.[4]
Objective: To synthesize a 3-(5-chloropyridin-3-yl)-5-aryl-5-trifluoromethyl-4,5-dihydroisoxazole derivative.
Materials:
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (1.0 eq)
-
Substituted aryl vinyl precursor (e.g., 1-(ethenyl)-3,5-dichlorobenzene) (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium bicarbonate (2.5 eq)
-
Ethanol (as solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Heptane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (1.0 eq) and the substituted aryl vinyl precursor (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by the portion-wise addition of sodium bicarbonate (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product is then purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure 3-(5-chloropyridin-3-yl)-5-aryl-5-trifluoromethyl-4,5-dihydroisoxazole.
Self-Validation and Expected Outcome:
-
Reaction Monitoring: The disappearance of the starting materials (ketone and vinyl precursor) and the appearance of a new, less polar spot on the TLC plate will indicate the progress of the reaction.
-
Product Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Yield and Purity: The expected yield for this type of reaction is typically in the range of 60-80%, with a purity of >95% after chromatography.
The following diagram outlines the key steps of the experimental protocol.
Caption: Step-by-step experimental workflow.
Conclusion
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique combination of a trifluoromethyl ketone and a chloropyridine moiety makes it an ideal precursor for the construction of potent isoxazoline insecticides. The protocol provided herein offers a robust and reproducible method for the synthesis of these high-value compounds, enabling researchers to explore novel and more effective solutions for crop protection.
References
- Source: Google Patents (US8383659B2)
-
Title: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Source: Lead Sciences URL: [Link]
-
Title: Cas 101945-85-1,1-(5-chloropyridin-3-yl)ethanone Source: LookChem URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2539335B1 - Process for the preparation of isoxazoline derivatives - Google Patents [patents.google.com]
- 4. US8383659B2 - Isoxazoline derivatives as pesticides - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Strategies for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Abstract
This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and stability assessment of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CPTF). CPTF is a halogenated pyridine derivative of significant interest as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Robust and reliable analytical methods are paramount for ensuring purity, monitoring reaction kinetics, identifying impurities, and establishing a comprehensive stability profile. This guide presents field-proven protocols for High-Performance Liquid Chromatography (HPLC) for assay and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. Furthermore, a detailed protocol for conducting forced degradation studies is outlined to support the development of a stability-indicating HPLC method, a critical requirement in regulatory submissions.[2]
Compound Profile
| Parameter | Value |
| IUPAC Name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone |
| CAS Number | 1060802-11-0[3][4][5] |
| Molecular Formula | C₇H₃ClF₃NO[3][4] |
| Molecular Weight | 209.55 g/mol [3] |
| Chemical Structure |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle and Expertise
Reversed-phase HPLC (RP-HPLC) is the cornerstone for the quality control of CPTF. The selection of a C18 stationary phase is deliberate; its non-polar nature provides optimal retention for the moderately polar, aromatic CPTF molecule through hydrophobic interactions. A mobile phase comprising acetonitrile and water offers a versatile polarity range to ensure efficient elution and separation from potential non-polar and polar impurities. Acetonitrile is often preferred over methanol as its lower viscosity results in better column efficiency and lower backpressure. UV detection is highly effective due to the strong chromophoric character of the substituted pyridine ring and the conjugated ketone. The wavelength is selected to maximize sensitivity for the analyte while minimizing interference from the mobile phase.
This protocol is designed to be a self-validating system by incorporating stringent system suitability tests, which confirm the chromatographic system is performing adequately before any sample analysis.[6]
Detailed Experimental Protocol: RP-HPLC
-
Reagent and Standard Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Reference Standard (RS) Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of CPTF Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (50 µg/mL): Transfer 5.0 mL of the RS Stock Solution to a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (50 µg/mL): Accurately weigh approximately 25 mg of the CPTF sample, transfer to a 50 mL volumetric flask, and prepare a 500 µg/mL solution in the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
-
-
Chromatographic Conditions:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard solution five times to evaluate system suitability.
-
Inject the Sample solution in duplicate.
-
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
-
System Suitability Criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 1.5 for the CPTF peak.
-
Theoretical Plates: Not less than 3000 for the CPTF peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas from five replicate injections of the Working Standard.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for CPTF analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Expertise
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. CPTF is thermally stable and sufficiently volatile for GC analysis. The primary challenge in the mass spectrometry of highly fluorinated compounds is that standard Electron Ionization (EI) can cause extensive fragmentation, often leading to a weak or absent molecular ion (M⁺) peak.[7] This complicates molecular weight confirmation. While EI is excellent for creating a reproducible fragmentation library for identification, alternative softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be employed if observing the molecular ion is critical for unknown impurity identification.[7] A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and polarity.
Detailed Experimental Protocol: GC-MS
-
Reagent and Standard Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Solution (100 µg/mL): Accurately prepare a solution of CPTF Reference Standard in the chosen solvent.
-
Sample Solution (1 mg/mL): Accurately prepare a solution of the CPTF sample in the chosen solvent for impurity profiling.
-
-
Chromatographic and Spectrometric Conditions:
-
Inject the solvent blank to check for system cleanliness.
-
Inject the standard solution to confirm retention time and mass spectrum.
-
Inject the sample solution.
-
Table 2: GC-MS Instrumentation and Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC with 5977B MSD, or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
Diagram: GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Expertise
NMR spectroscopy is indispensable for the unambiguous structural confirmation of CPTF.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and splitting patterns (coupling constants) based on their positions relative to the nitrogen atom and the chloro and ketone substituents.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl and trifluoromethyl carbons.
-
¹⁹F NMR: This is a particularly powerful and sensitive technique for fluorinated molecules.[8] It provides a clean spectrum with a single signal (singlet, as there are no adjacent protons or fluorine atoms) for the -CF₃ group. Its chemical shift is highly indicative of the electronic environment, making it an excellent tool for identifying any potential degradation products involving the trifluoromethyl group.
Detailed Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the CPTF sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required by the spectrometer setup.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Expected Spectral Features for CPTF
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~9.2 - 9.4 | Doublet (d) or Doublet of Doublets (dd) | Proton at C-2 (between N and C=O group), highly deshielded. |
| ¹H | ~8.8 - 9.0 | Doublet (d) or Triplet (t) | Proton at C-6 (adjacent to N), deshielded. |
| ¹H | ~8.4 - 8.6 | Doublet of Doublets (dd) or Triplet (t) | Proton at C-4 (between C=O and Cl), deshielded. |
| ¹⁹F | ~ -80 to -70 | Singlet (s) | Typical range for a trifluoromethyl ketone group. |
Development of a Stability-Indicating Method via Forced Degradation
Principle and Expertise
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and demonstrate the specificity of the analytical method.[9] By subjecting CPTF to harsh conditions (hydrolysis, oxidation, heat, and light), we can generate potential degradants. The developed HPLC method is then challenged to prove it can separate these newly formed impurities from the parent CPTF peak, thus confirming it is "stability-indicating." The goal is to achieve a target degradation of 5-20%, enough to detect and identify products without destroying the parent molecule entirely.[2] Given that some complex molecules can be sensitive to water, anhydrous stress conditions can also be considered if aqueous studies yield limited information about the drug substance's stability.[10]
Detailed Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of CPTF in acetonitrile.
-
Set up Stress Conditions: For each condition, use a sample vial and a corresponding control vial (stored at ambient temperature, protected from light).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid CPTF powder in an oven at 105 °C for 48 hours. Then prepare a sample solution.
-
Photolytic Degradation: Expose the solid CPTF powder to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines). Then prepare a sample solution.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the HPLC diluent to a final theoretical concentration of 50 µg/mL.
-
Analyze all stressed samples and controls using the HPLC method described in Section 1. Use a Photo Diode Array (PDA) detector to check for peak purity.
-
Table 3: Forced Degradation Stress Conditions
| Stress Condition | Reagent / Condition | Duration & Temperature |
| Acid Hydrolysis | 1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 1 M NaOH | 8 hours at RT |
| Oxidation | 10% H₂O₂ | 24 hours at RT |
| Thermal | Dry Heat (Solid State) | 48 hours at 105 °C |
| Photolytic | ICH Q1B Conditions | N/A |
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Lead Sciences. [Link]
-
Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies. Coriolis Pharma. [Link]
-
1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Anichem. [Link]
- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]
-
NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]
-
Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. [Link]
-
Pyridine slides for discussion. GOV.UK. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES. ResearchGate. [Link]
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- 2. biomedres.us [biomedres.us]
- 3. CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]
- 4. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]
- 5. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone;CAS No.:1060802-11-0 [chemshuttle.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Technical Support Center: Synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding to optimize your reaction conditions and achieve high-purity products.
Introduction to the Synthesis
The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a critical step in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl ketone moiety is a valuable pharmacophore known to enhance the biological activity of molecules.[1][2] The most common and direct route to this target molecule involves the reaction of an organometallic reagent derived from 3-bromo-5-chloropyridine with a trifluoroacetylating agent, such as ethyl trifluoroacetate. This seemingly straightforward transformation is often plagued by challenges related to the generation and reactivity of the organometallic intermediate, as well as potential side reactions.
This guide will focus on the Grignard-based approach, as it is a widely utilized method for this class of transformation.[3] We will explore the critical parameters of this reaction, from the formation of the Grignard reagent to the final workup and purification, providing you with the necessary insights to overcome common hurdles.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Grignard Reagent Formation
Q1: My Grignard reaction with 3-bromo-5-chloropyridine fails to initiate. What are the likely causes and how can I fix this?
A1: Failure to initiate a Grignard reaction is a common issue, often stemming from the passivation of the magnesium surface or the presence of impurities.[4] Here’s a breakdown of potential causes and solutions:
-
Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[5]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which will etch the oxide layer.[6] Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in the anhydrous solvent. The subsequent reaction will expose fresh magnesium surfaces. Physically crushing the magnesium turnings under an inert atmosphere can also be effective.[7]
-
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent as it forms.[8]
-
Solution: Ensure all glassware is rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight.[6] All solvents must be anhydrous. While commercially available anhydrous solvents are often sufficient, for particularly sensitive reactions, it is best to distill them from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
-
-
Quality of Starting Materials: The purity of 3-bromo-5-chloropyridine is crucial. Any acidic impurities can neutralize the Grignard reagent.
-
Solution: Use high-purity 3-bromo-5-chloropyridine. If the purity is questionable, consider purification by recrystallization or distillation.
-
Q2: I'm observing a low yield of the Grignard reagent, even after successful initiation. What factors could be contributing to this?
A2: Low yields of the Grignard reagent can be attributed to several factors, including side reactions and suboptimal reaction conditions.
-
Wurtz-type Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted 3-bromo-5-chloropyridine to form a bipyridine derivative.[4]
-
Solution: This can be minimized by the slow, dropwise addition of the 3-bromo-5-chloropyridine solution to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.
-
-
Solvent Choice: The choice of solvent can influence the stability and reactivity of the Grignard reagent.
-
Solution: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides due to its higher solvating power, which helps to stabilize the reagent.[6]
-
Acylation Reaction with Ethyl Trifluoroacetate
Q3: The acylation of my pyridyl Grignard reagent with ethyl trifluoroacetate is giving a low yield of the desired ketone. What are the common pitfalls?
A3: Low yields in the acylation step can arise from competing reactions and the inherent reactivity of the trifluoromethyl ketone product.
-
Over-addition of the Grignard Reagent: The primary product, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, is itself a ketone and can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.
-
Solution: This can be mitigated by inverse addition, where the Grignard reagent is added slowly to a solution of ethyl trifluoroacetate at a low temperature (e.g., -78 °C to 0 °C).[9] This ensures that the Grignard reagent is always the limiting reagent in the presence of the ester.
-
-
Enolization of the Ketone: The product ketone has an acidic α-proton which can be deprotonated by the strongly basic Grignard reagent, leading to the formation of an enolate and quenching of the reagent.
-
Solution: Maintaining a low reaction temperature helps to disfavor this side reaction.
-
Q4: I am observing the formation of significant amounts of byproducts other than the tertiary alcohol. What could they be and how can I avoid them?
A4: Besides the tertiary alcohol, other byproducts can form, complicating the purification process.
-
Protonated Starting Material: If there are any proton sources in the reaction mixture (e.g., trace water, acidic impurities in the starting materials), the Grignard reagent will be quenched, leading to the formation of 3-chloropyridine.
-
Solution: Rigorous adherence to anhydrous conditions is paramount.[8]
-
-
Homo-coupled Bipyridine: As mentioned earlier, the Wurtz-type coupling can lead to the formation of 5,5'-dichloro-3,3'-bipyridine.
-
Solution: Slow addition of the halide to the magnesium is the most effective way to minimize this.
-
Workup and Purification
Q5: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?
A5: Purification of trifluoromethyl ketones can be challenging due to their volatility and the presence of structurally similar byproducts.[10]
-
Common Impurities: The most common impurities are unreacted 3-bromo-5-chloropyridine, the homo-coupled bipyridine, and the tertiary alcohol byproduct.
-
Purification Strategy:
-
Workup: The reaction should be carefully quenched at low temperature with a saturated aqueous solution of ammonium chloride. This will protonate the magnesium alkoxides without causing significant hydrolysis of the trifluoromethyl ketone.
-
Chromatography: Flash column chromatography on silica gel is typically the most effective method for purification.[11] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from the impurities.
-
Hydrate Formation: Trifluoromethyl ketones are known to form stable hydrates, which can complicate NMR analysis and may affect the apparent yield.[1][12] The hydrate can often be reverted to the ketone by dissolving the compound in a suitable organic solvent and drying thoroughly with a drying agent like magnesium sulfate or by azeotropic removal of water with toluene.
-
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-5-pyridylmagnesium bromide
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen until violet vapors of iodine are observed.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve 3-bromo-5-chloropyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 3-bromo-5-chloropyridine solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 3-bromo-5-chloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Materials:
-
3-chloro-5-pyridylmagnesium bromide solution (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of ethyl trifluoroacetate (1.5 equivalents) in anhydrous THF.
-
Cool the ethyl trifluoroacetate solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent solution to the dropping funnel via a cannula.
-
Add the Grignard reagent solution dropwise to the cold ethyl trifluoroacetate solution over a period of 1-2 hours, maintaining the internal temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Grignard Formation | ||
| Solvent | Anhydrous THF | Better stabilization of the Grignard reagent compared to diethyl ether.[6] |
| Activation | Iodine or 1,2-dibromoethane | Removes the passivating magnesium oxide layer.[6] |
| Addition Rate | Slow, dropwise | Minimizes Wurtz-type coupling.[4] |
| Acylation Reaction | ||
| Temperature | -78 °C to 0 °C | Minimizes over-addition and enolization. |
| Addition Mode | Inverse (Grignard to ester) | Keeps the Grignard reagent as the limiting reagent.[9] |
| Workup | ||
| Quenching Agent | Saturated aq. NH4Cl | Mildly acidic to prevent hydrolysis of the product. |
Visualizations
Reaction Workflow
Caption: Troubleshooting guide for low reaction yield.
References
-
Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC - NIH. [Link]
-
Grignard Reaction. [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega - ACS Publications. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents - Baxendale Group. [Link]
-
Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PMC - NIH. [Link]
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences. [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? | ResearchGate. [Link]
-
How to improve the percent yield in Grignard reaction - Quora. [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - MDPI. [Link]
-
Ethyl trifluoroacetate - Wikipedia. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Grignard Reagent & Reactions: Organic Synthesis Guide - Studylib. [Link]
-
[PDF] Ethyl Thioltrifluoroacetate as an Acetylating Agent with Particular Reference to Peptide Synthesis | Semantic Scholar. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC - NIH. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
-
Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Aryl Trifluoromethyl Ketones - Sci-Hub. [Link]
-
Aryl trifluoromethyl ketone hydrates as precursors of carboxylic acids and esters1. [Link]
-
Optimization of Organolithium Reactions. [Link]
- Process to prepare 1- (3,5-dichlorophenyl)
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate. [Link]
-
Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ... - PubMed. [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
-
Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent - ResearchGate. [Link]
Sources
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Page loading... [wap.guidechem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful purification of this compound using column chromatography.
Introduction
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a key building block in pharmaceutical and agrochemical research.[1][2][3] Its unique structure, featuring a basic pyridine ring, a halogen substituent, and a trifluoromethyl ketone, presents specific challenges during purification. This guide will address these challenges in a practical, question-and-answer format to streamline your purification workflow.
Core Principles of Purification
The successful purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone by column chromatography hinges on understanding the interplay between the analyte and the stationary phase. The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on standard silica gel, potentially leading to peak tailing and poor separation.[4] The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent also influences the compound's polarity and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone?
A1: For the purification of pyridine derivatives like 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, standard silica gel is a common starting point. However, due to the basic nature of the pyridine nitrogen, peak tailing can be a significant issue.[4] To mitigate this, consider the following options:
-
Deactivated Silica Gel: Using silica gel that has been treated to reduce the number of acidic silanol groups can significantly improve peak shape.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C18 or C8): If the compound and its impurities have sufficient hydrophobicity, reversed-phase chromatography can be an excellent option, often providing better peak shapes for basic compounds.[5]
-
Fluorinated Phases: For compounds containing fluorine, fluorinated stationary phases can offer unique selectivity and improved separation from non-fluorinated impurities.[6][7]
Q2: How do I choose an appropriate mobile phase for purifying this compound on a silica gel column?
A2: The choice of mobile phase is critical for achieving good separation. A typical mobile phase for normal-phase chromatography on silica gel consists of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]
For 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a gradient of ethyl acetate in hexane is a good starting point. To address potential peak tailing due to the basic pyridine nitrogen, the addition of a small amount of a basic modifier to the mobile phase is often necessary.[5]
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or pyridine to the mobile phase. This will compete with the analyte for binding to the acidic silanol groups on the silica, resulting in more symmetrical peaks.[5]
Q3: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A3: Degradation of fluorinated ketones on silica gel has been reported.[9] The acidic nature of the silica surface can catalyze the decomposition of sensitive compounds. If you suspect on-column degradation, consider the following:
-
Use Deactivated Stationary Phase: As mentioned in Q1, using a less acidic stationary phase like end-capped silica or alumina can prevent degradation.[4]
-
Minimize Residence Time: A faster flow rate can reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.
-
Work at Lower Temperatures: If possible, running the column at a lower temperature can slow down degradation reactions.
Q4: I am observing low recovery of my compound after column chromatography. What are the likely reasons?
A4: Low recovery can be due to several factors:
-
Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. This is more likely if you are not using a mobile phase modifier for this basic compound.[4]
-
Sample Degradation: As discussed in Q3, the compound may be degrading on the column.[9]
-
Co-elution with Impurities: If your compound is not fully separated from impurities, the fractions you collect may have lower than expected purity and yield.
To improve recovery, try the troubleshooting steps for peak tailing and sample degradation. Additionally, ensure your fraction collection is optimized to capture the entire peak of your target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel stationary phase.[4] | Add a basic modifier like 0.1-1% triethylamine or pyridine to the mobile phase.[5] Alternatively, switch to a deactivated silica gel, alumina, or a reversed-phase column.[4] |
| Poor Resolution | Inappropriate mobile phase polarity or selectivity. | Optimize the mobile phase composition. A shallow gradient can improve the separation of closely eluting compounds. Consider trying a different solvent system (e.g., dichloromethane/methanol if ethyl acetate/hexane fails). |
| Compound Degradation | The acidic nature of the silica gel may be catalyzing the decomposition of the trifluoromethyl ketone.[9] | Use a less acidic stationary phase such as neutral alumina or end-capped silica gel.[4] Minimize the time the compound spends on the column by using a slightly faster flow rate. |
| Low Recovery | Irreversible adsorption to the stationary phase or on-column degradation.[4][9] | Use a mobile phase modifier (e.g., triethylamine) to reduce strong interactions.[5] If degradation is suspected, switch to a more inert stationary phase.[4] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane (with 0.1% triethylamine maintained throughout).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
-
Visualizing the Workflow
Caption: Workflow for the purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common column chromatography issues.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- Technical Support Center: Purification of Pyridin-4-ol - Benchchem.
- CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Separating Fluorine and 9-fluroenone with TLC and Column Chromatography - Odinity.
- 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences.
- 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone - ChemShuttle.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech.
Sources
- 1. CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]
- 2. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]
- 3. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone;CAS No.:1060802-11-0 [chemshuttle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. odinity.com [odinity.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Trifluoromethyl Ketones
A comprehensive guide for researchers, scientists, and drug development professionals.
PART 1: Troubleshooting Guide
This section is designed to help you navigate specific experimental hurdles. Each issue is presented in a question-and-answer format, detailing the problem, its underlying chemical principles, and actionable solutions.
Issue 1: Formation of Stable Hydrates Complicating Reactions
Question: I'm attempting a reaction with a trifluoromethyl ketone, but I'm consistently isolating a stable hydrate, which is interfering with my desired transformation. How can I prevent this?
Probable Cause: The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes it highly susceptible to nucleophilic attack by water, leading to the formation of a gem-diol, or hydrate.[1][2] These hydrates can be remarkably stable and may be the predominant species in solution, even in the presence of only trace amounts of water.[1][2][3]
Troubleshooting Protocol:
-
Stringent Anhydrous Conditions: The most critical step is the rigorous exclusion of water.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from commercial sources should be from a freshly opened bottle or dried over appropriate drying agents (e.g., molecular sieves).
-
Reagents: Ensure all starting materials and reagents are anhydrous. If necessary, dry them using standard laboratory procedures.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
In situ Generation: In some cases, it may be possible to generate the trifluoromethyl ketone in situ under anhydrous conditions, allowing it to react immediately with the desired nucleophile without isolation.
Experimental Workflow: Minimizing Hydrate Formation
Caption: A stepwise approach to minimizing hydrate formation.
Issue 2: Unexpected Enolization and Subsequent Side Reactions
Question: I am running a reaction under basic conditions and observing byproducts that suggest my trifluoromethyl ketone is enolizing. How can I suppress this side reaction?
Probable Cause: While trifluoromethyl ketones are highly electrophilic at the carbonyl carbon, the α-protons are also acidified by the inductive effect of the trifluoromethyl group. In the presence of a strong base, deprotonation can occur to form an enolate. This enolate can then participate in undesired aldol or Claisen-type condensation reactions. In some cases, O-trifluoromethylation can occur instead of the desired C-alkylation.[4]
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical.
-
For Nucleophilic Addition: If the goal is addition to the carbonyl, use a non-nucleophilic, sterically hindered base with a pKa that is sufficient to deprotonate the nucleophile but not the α-proton of the ketone. Alternatively, use a Lewis acid to activate the carbonyl group towards nucleophilic attack.
-
For α-Functionalization: If α-functionalization is desired, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is often effective.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.
-
Order of Addition: Slowly add the base to a solution of the ketone and the other reactant to maintain a low instantaneous concentration of the base, thereby minimizing enolization.
Issue 3: Difficulty in Achieving Selective Reduction to the Alcohol
Question: I am trying to reduce a trifluoromethyl ketone to the corresponding trifluoromethyl carbinol, but the reaction is either sluggish or I am getting over-reduction and other side products. What are the best practices for this transformation?
Probable Cause: The electron-withdrawing trifluoromethyl group deactivates the carbonyl group towards reduction by mild hydride reagents like sodium borohydride. Stronger reducing agents like lithium aluminum hydride can be effective but may lack selectivity and can lead to the reduction of other functional groups in the molecule.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Mild Conditions: For substrates that are sensitive to harsh reducing agents, consider using sodium borohydride in combination with a Lewis acid such as cerium(III) chloride (the Luche reduction). This enhances the electrophilicity of the carbonyl group and facilitates reduction.
-
Asymmetric Reduction: For enantioselective reductions, chiral organomagnesium amides (COMAs) have been shown to be effective.[5]
-
-
Reaction Conditions:
-
Temperature: Low temperatures are generally preferred to improve selectivity.
-
Solvent: Protic solvents like methanol or ethanol are typically used for borohydride reductions.
-
-
One-Pot Procedures: In some cases, a one-pot reduction following the formation of the trifluoromethyl ketone can be a highly efficient strategy.[6][7][8]
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH₄ | MeOH, 0 °C to rt | Mild, readily available | Often sluggish with trifluoromethyl ketones |
| LiAlH₄ | THF, 0 °C to rt | Powerful reducing agent | Poor selectivity, highly reactive |
| NaBH₄/CeCl₃ | MeOH, -78 °C to rt | Mild, selective | Requires stoichiometric Lewis acid |
| Chiral Organomagnesium Amides (COMAs) | Et₂O, -78 °C to rt | High enantioselectivity | Requires preparation of the chiral reagent |
PART 2: Frequently Asked Questions (FAQs)
Q1: What makes trifluoromethyl ketones such effective enzyme inhibitors?
A1: The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones allows them to readily form stable tetrahedral intermediates, such as hemiketals and hemiaminals, with nucleophilic residues in an enzyme's active site.[1] These stable adducts can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[2][3]
Q2: Can I use standard nucleophilic trifluoromethylation reagents to synthesize trifluoromethyl ketones?
A2: Yes, several methods exist for the synthesis of trifluoromethyl ketones using nucleophilic trifluoromethylating agents.[9] The Ruppert-Prakash reagent (TMSCF₃) is a commonly used reagent for this purpose, often in the presence of a fluoride source to generate the trifluoromethyl anion.[9] Other methods involve the use of fluoroform (HCF₃) under basic conditions.[2][3][10]
Q3: Are there any specific safety precautions I should be aware of when working with trifluoromethyl ketones?
A3: Due to their high reactivity, trifluoromethyl ketones should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Given their propensity to form stable hydrates, it is important to be aware that the material may not be pure ketone, which can affect the accuracy of stoichiometric calculations.
PART 3: References
-
Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. [Link]
-
Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters. [Link]
-
Hydration of trifluoromethyl ketones. ResearchGate. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Studies on Trifluoromethyl Ketones. Part 7. Ene Reaction of Trifluoroacetaldehyde and Its Application for Synthesis of Trifluoromethyl Compounds. ResearchGate. [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
-
α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]
-
O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. O -Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01073J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in this synthesis.
Introduction: Navigating the Synthesis of a Key Intermediate
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. The introduction of the trifluoromethyl ketone moiety to the chloropyridine scaffold can be challenging, often leading to side reactions and lower than desired yields. This guide provides a comprehensive overview of the most common synthetic routes, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the formation of a pyridyl Grignard reagent from a suitable starting material, typically 3-bromo-5-chloropyridine, followed by its reaction with a trifluoroacetylating agent like ethyl trifluoroacetate.
-
Organolithium Reaction: This route involves the lithiation of 3-bromo-5-chloropyridine, usually at low temperatures, to form a highly reactive pyridyllithium species, which is then quenched with a trifluoroacetylating agent.
Q2: Why is the yield of my reaction consistently low?
A2: Low yields in this synthesis can stem from several factors:
-
Instability of the Organometallic Intermediate: Both Grignard and organolithium reagents of pyridines can be unstable. The Grignard reagent can be particularly challenging to form and can participate in side reactions.
-
Side Reactions: Common side reactions include homo-coupling of the organometallic intermediate, reaction with the starting material, and addition to the trifluoroacetylating agent more than once.
-
Moisture and Air Sensitivity: Organometallic reagents are highly sensitive to moisture and atmospheric oxygen. Rigorous anhydrous and inert conditions are crucial for success.
-
Reaction Temperature: The temperature at which the organometallic reagent is formed and reacted is critical. Low temperatures are often required to minimize side reactions.
Q3: What are the typical byproducts I should expect?
A3: Be prepared to encounter the following byproducts:
-
5,5'-dichloro-3,3'-bipyridine: This is a common homo-coupling product from the Grignard or organolithium reagent.
-
3-Chloropyridine: This can result from the protonation of the organometallic intermediate by trace amounts of water or other protic sources.
-
Unreacted 3-bromo-5-chloropyridine: Incomplete formation or consumption of the organometallic reagent will leave starting material in your crude product.
-
Tertiary alcohol: Double addition of the organometallic reagent to the trifluoroacetylating agent can lead to the formation of a tertiary alcohol.
Q4: How can I effectively purify the final product?
A4: Purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is typically achieved through a combination of techniques:
-
Aqueous Workup: Careful quenching of the reaction with a saturated aqueous solution of ammonium chloride is a common first step.
-
Extraction: The product is usually extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.[1]
-
Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from byproducts. A gradient of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a high-purity material.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (Grignard formation) | Magnesium surface is passivated with magnesium oxide. | - Use fresh, high-purity magnesium turnings.- Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware and solvents are rigorously dried. |
| Low yield of the desired ketone | - Presence of moisture in the reaction setup.- Incomplete formation of the organometallic reagent.- Significant formation of byproducts. | - Dry all glassware in an oven and cool under an inert atmosphere.- Use anhydrous solvents.- Ensure the magnesium is fully consumed before proceeding.- Optimize reaction conditions (temperature, addition rate) to minimize side reactions. |
| Significant amount of homo-coupled byproduct | High local concentration of the organometallic reagent. | - Add the organometallic reagent solution slowly to the solution of the trifluoroacetylating agent at a low temperature. |
| Presence of starting material in the final product | Incomplete reaction. | - Increase the reaction time or temperature after the addition of the organometallic reagent.- Ensure the stoichiometry of the reagents is correct. |
| Formation of a tertiary alcohol | The ketone product is more reactive than the starting ester. | - Use a less reactive trifluoroacetylating agent.- Maintain a low reaction temperature during the addition. |
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous aryl and heteroaryl trifluoromethyl ketones and are provided as a detailed guide for your experimental work.
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone from 3-bromo-5-chloropyridine using a Grignard reaction.
Materials:
-
3-Bromo-5-chloropyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes
-
Ethyl acetate
-
Silica gel
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a dry three-neck flask.
-
Add a single crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 3-bromo-5-chloropyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromo-5-chloropyridine solution to the magnesium. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 3-bromo-5-chloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Trifluoroacetylation:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, dissolve ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of ethyl trifluoroacetate to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Workflow Diagram: Grignard Reaction Synthesis
Sources
Technical Support Center: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes information based on the known reactivity of its core functional groups: a trifluoromethyl ketone and a chloropyridine ring.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: I am using 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in a reaction, but my yields are inconsistent, or the reaction is not proceeding as expected. What could be the cause?
Answer:
This issue often points to the degradation of the starting material or unforeseen side reactions. The two primary reactive sites on this molecule are the trifluoromethyl ketone and the chloropyridine ring.
Potential Cause A: Hydration of the Trifluoromethyl Ketone
The trifluoromethyl group is strongly electron-withdrawing, which makes the adjacent carbonyl carbon highly electrophilic.[1] In the presence of water or other protic nucleophiles (e.g., alcohols in the solvent), the ketone can exist in equilibrium with its hydrated gem-diol form.[1][2][3] This hydrate may have different reactivity and solubility, leading to inconsistent results.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Solvent Selection: If possible, use aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize hydrate formation.
-
Characterization of Starting Material: Before use, run a quick 19F NMR or 1H NMR on your starting material. The presence of the hydrate will be indicated by a different chemical shift compared to the ketone form.
-
Potential Cause B: Unwanted Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring can be displaced by nucleophiles, especially under basic conditions or at elevated temperatures. The pyridine nitrogen atom withdraws electron density from the ring, making the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack.[4][5] While the chlorine is at the 3-position, strong nucleophiles can still lead to substitution.[6][7]
-
Troubleshooting Steps:
-
Reagent Compatibility Check: Review all reagents in your reaction. Strong nucleophiles like amines, thiols, or strong bases (e.g., NaNH2, alkoxides) could be reacting with the chloropyridine ring.[7]
-
Control Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the SNAr side reaction.
-
pH Control: If your reaction conditions are basic, consider if a weaker, non-nucleophilic base could be used.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS)
Question: After my reaction or during storage, I'm observing new, unidentified peaks in my NMR or LC-MS analysis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. What are these impurities?
Answer:
The appearance of new peaks is a strong indicator of compound degradation. The two most likely degradation products are the hydrate of the ketone and the product of hydrolysis or nucleophilic substitution at the chlorine position.
Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying unknown impurities.
-
Hydrate Formation: As mentioned, the trifluoromethyl ketone readily forms a gem-diol hydrate.[1][2] This will have a distinct mass in MS (M+18) and unique shifts in NMR.
-
Hydrolysis of the Chloro Group: If exposed to aqueous base or high temperatures in the presence of water, the chlorine atom can be hydrolyzed to a hydroxyl group, forming 1-(5-hydroxypyridin-3-yl)-2,2,2-trifluoroethanone. Check your LC-MS for a mass corresponding to this change.
-
Photodegradation: Chloropyridines can be susceptible to photodegradation, leading to a variety of byproducts.[8] If the material has been exposed to light for extended periods, this could be a source of impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone?
To ensure long-term stability, the compound should be stored under conditions that minimize exposure to moisture, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of potential degradation reactions. While some ketones are stable at room temperature, refrigeration is a good general practice for reactive compounds.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can lead to hydrate formation.[1] |
| Light | Amber vial or in the dark | Protects against potential photodegradation of the chloropyridine ring.[8] |
| Container | Tightly sealed, appropriate material | Prevents contamination and moisture ingress. |
Q2: How does the trifluoromethyl group affect the ketone's stability and reactivity?
The trifluoromethyl (-CF3) group has a profound impact due to the high electronegativity of fluorine atoms.
-
Increased Electrophilicity: The -CF3 group is strongly electron-withdrawing, which pulls electron density away from the carbonyl carbon. This makes the ketone exceptionally electrophilic and highly susceptible to nucleophilic attack.[1]
-
Hydrate Stability: This high electrophilicity is the primary reason for the stable formation of the gem-diol hydrate in the presence of water. This equilibrium often lies significantly toward the hydrate, a phenomenon not typically seen with non-fluorinated ketones.[1][2]
Caption: Equilibrium between the ketone and its gem-diol hydrate.
Q3: Is the C-Cl bond on the pyridine ring stable?
The stability of the C-Cl bond is condition-dependent. In neutral, anhydrous, and non-nucleophilic environments, it is generally stable. However, it is the most likely site for degradation under certain conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to attack by strong nucleophiles.[4][6] While the 2 and 4 positions are more activated, substitution at the 3-position can occur, often requiring harsher conditions (e.g., stronger nucleophiles, higher temperatures).[7][10]
Caption: Generalized pathway for nucleophilic aromatic substitution.
Q4: How can I confirm the purity and integrity of my sample before an experiment?
It is highly recommended to perform routine quality control checks on your sample, especially if it has been in storage for a significant period.
-
Recommended Analytical Methods:
-
1H and 19F NMR Spectroscopy: Provides a clear picture of the compound's structure and can easily detect the presence of the hydrate form, which will have distinct signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting low-level impurities. You can specifically look for masses corresponding to potential degradation products (e.g., M+18 for the hydrate, or M-Cl+OH for the hydrolyzed product).
-
Karl Fischer Titration: To quantify the water content in a solid sample or in the solvent you plan to use, which is critical for avoiding hydrate formation.[11]
-
References
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- Understanding 3-Chloropyridine: Properties, Uses, and Sourcing for Your Lab.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12).
- O Give the reaction of 3-chloropyridine with sodamide in liquid NH3. 6x1=.. - Filo. (2024-12-11).
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. (2021-02-12).
- Trifluoromethylation. Wikipedia.
- Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or imines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. (2022-12-15).
- Water determination in aldehydes and ketones. Honeywell.
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
- Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson.
- Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog - Ch.imperial. (2012-03-09).
- Urinalysis: Reference Range, Interpretation, Collection and Panels. (2025-10-16).
- Solved Offer an explanation for the observation that | Chegg.com. (2016-02-03).
- The trifluoromethyl ketone warhead a Equilibrium of trifluoromethyl... | Download Scientific Diagram. ResearchGate.
- An In-depth Technical Guide to the Discovery and History of Trifluorinated Keto Acids. Benchchem.
- Hydration of trifluoromethyl ketones. | Download Scientific Diagram. ResearchGate.
- Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC.
- Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions. Oreate AI. (2026-01-08).
- Update on Measuring Ketones. PMC - NIH.
- Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.
- Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed.
- EP0272552B1 - Method and device for ketone measurement. Google Patents.
- Drug degradation pathways. Pharmaceutical - Pharmacy 180.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.
- Understanding the chemical basis of drug stability and degradation. (2010-10-09).
- Aldehydes and Ketones 1: Stability and Hydration. YouTube. (2021-02-14).
- Why are aldehydes and ketones neutral and not acidic/basic? - Quora. (2016-06-08).
- Aldehydes and ketones: Electronic and steric effects. BrainKart. (2018-02-18).
- 09.02 Hydration of Ketones and Aldehydes. YouTube. (2019-08-01).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solved Offer an explanation for the observation that | Chegg.com [chegg.com]
- 6. nbinno.com [nbinno.com]
- 7. O Give the reaction of 3-chloropyridine with sodamide in liquid NH3. 6x1=.. [askfilo.com]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Under stronger reaction conditions, the reaction between 3-chloro... | Study Prep in Pearson+ [pearson.com]
- 11. pages2.honeywell.com [pages2.honeywell.com]
Technical Support Center: Purification of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CPTF). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. The following troubleshooting guides and FAQs are based on common issues encountered during the purification of CPTF following its synthesis, typically via organometallic addition to a trifluoroacetate derivative. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate after a typical Grignard-based synthesis of CPTF?
A: In a standard synthesis involving the reaction of a 3-pyridyl magnesium or lithium species with an electrophile like ethyl trifluoroacetate, you should be prepared for three main classes of impurities:
-
Starting Material-Related Impurities: This includes unreacted 3-chloropyridine (from incomplete metal-halogen exchange or proton quenching) and any remaining organometallic reagent.
-
Reaction Byproducts: The most significant byproduct is often the tertiary alcohol formed from the addition of a second equivalent of the organometallic reagent to the desired ketone product. The ketone intermediate can be more reactive than the starting ester, leading to this over-addition.[1][2]
-
Workup-Related Impurities: Hydrolysis of the trifluoromethyl ketone can occur if the reaction is exposed to harsh acidic or basic conditions for extended periods, potentially leading to the formation of 5-chloronicotinic acid.[3][4][5]
Q2: How can I quickly assess the purity of my crude CPTF before attempting a large-scale purification?
A: A combination of Thin Layer Chromatography (TLC) and crude ¹H NMR is highly effective.
-
TLC: Use a solvent system such as 20-30% ethyl acetate in hexanes. The desired product, CPTF, is a moderately polar ketone. Unreacted 3-chloropyridine will be less polar (higher Rf), while the tertiary alcohol byproduct will be more polar (lower Rf). This gives you a rapid visual assessment of the major components.
-
¹H NMR: A crude NMR spectrum will allow you to identify characteristic peaks for the expected impurities. For instance, you can integrate the aromatic protons of the product against the distinct aromatic signals of unreacted 3-chloropyridine to estimate their ratio.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q3: My crude product is contaminated with a significant amount of unreacted 3-chloropyridine. Is column chromatography the only option?
A: No, and it may not be the most efficient method for this specific impurity. Since 3-chloropyridine is basic, you can effectively remove it with an acidic wash during the workup.
-
Causality: The pyridine nitrogen is a Lewis base and can be protonated by an acid to form a water-soluble pyridinium salt. The desired ketone, CPTF, is significantly less basic and will remain in the organic layer.
-
Recommended Action: After the reaction quench, dissolve your crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a cold, dilute solution of aqueous HCl (e.g., 1M, 2-3 times), followed by a brine wash to remove residual acid and water. This should remove the majority of the pyridine-containing starting material before you proceed with chromatography or recrystallization.
Q4: My mass spectrometry and NMR data indicate the presence of a tertiary alcohol byproduct. How can I separate this from my desired ketone?
A: The tertiary alcohol is a common byproduct resulting from the high reactivity of the ketone intermediate.[2] Due to the significant difference in polarity between the ketone (product) and the alcohol (byproduct), flash column chromatography is the most effective method for separation.
-
Expert Insight: The hydroxyl group on the alcohol makes it significantly more polar than the ketone carbonyl of your product. This differential interaction with the silica gel stationary phase allows for a clean separation.
-
Recommended Action: Use flash column chromatography on silica gel. A gradient elution starting from a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate) will elute the less polar CPTF first, leaving the more polar tertiary alcohol strongly adsorbed to the column to be eluted later.
Q5: My yield after silica gel chromatography is consistently low, and I see streaks or new spots on TLC. What is happening?
A: Trifluoromethyl ketones can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[6]
-
Mechanistic Explanation: The Lewis acidic sites on the silica surface can coordinate to the carbonyl oxygen, potentially catalyzing hydration to form a hydrate or other degradation pathways.
-
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in your mobile phase containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This will cap the most acidic silanol groups.
-
Use Alumina: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.
-
Switch Purification Method: If the product is a solid, recrystallization is an excellent alternative that avoids contact with silica gel altogether.
-
Q6: I want to use recrystallization, but I'm having trouble finding a suitable solvent system. What is the strategy?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8] For a moderately polar compound like CPTF, a two-solvent system is often effective.
-
Recommended Strategy:
-
Solvent Screening: Start with a "good" solvent in which CPTF is readily soluble (e.g., ethyl acetate, acetone, toluene) and a "poor" solvent in which it is insoluble (e.g., hexanes, heptane).
-
Procedure: Dissolve the crude solid in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at an elevated temperature until you observe persistent cloudiness. Add a drop or two of the hot "good" solvent to redissolve the solid and then allow the solution to cool slowly.[9] A common and effective system for compounds of this type is ethyl acetate/hexanes or toluene/heptane.
-
Section 3: Visualized Workflows and Data
Impurity Formation Pathways
The following diagram illustrates the primary synthetic route to CPTF and the origin points of common impurities.
Caption: Decision tree for selecting a CPTF purification strategy.
Table 1: Impurity Troubleshooting Summary
| Impurity | Likely Origin | Identification Method | Recommended Removal Protocol |
| 3-Chloropyridine | Unreacted starting material | TLC (low polarity), ¹H NMR | Liquid-liquid extraction with dilute aqueous acid (e.g., 1M HCl) |
| Tertiary Alcohol | Over-addition of organometallic reagent | TLC (high polarity), MS, ¹H NMR | Flash column chromatography (silica or alumina) |
| 5-Chloronicotinic Acid | Hydrolysis of product | Extraction with dilute aqueous base (e.g., NaHCO₃) | Liquid-liquid extraction with dilute aqueous base |
| High Molecular Weight Species | Dimerization/Polymerization | TLC (baseline), ¹H NMR (broad signals) | Flash column chromatography |
Section 4: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for separating CPTF from both more polar (tertiary alcohol) and less polar (starting material) impurities.
-
Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
-
Prepare the stationary phase by packing the column with silica gel as a slurry in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and removing the solvent under vacuum.
-
-
Elution:
-
Load the dried sample onto the top of the prepared column.
-
Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the solvent polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute the desired product, CPTF.
-
The more polar tertiary alcohol byproduct will elute at higher solvent polarities.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified CPTF.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is ideal if the crude CPTF is a solid with >90% purity.
-
Dissolution:
-
Inducing Crystallization:
-
While maintaining the high temperature, add a "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly and persistently cloudy.
-
Add 1-2 drops of the hot "good" solvent to render the solution clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel. [7] * Wash the collected crystals with a small amount of ice-cold "poor" solvent (heptane) to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the final, purified CPTF.
-
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1999). Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or imines. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Retrieved from
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
European Patent Office. (2020). EP 3 597 627 A1. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Validation & Comparative
1H NMR spectrum of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide to the 1H NMR Spectrum of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Introduction: Deciphering Molecular Structure through NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, offering unparalleled insight into the structure of organic molecules.[1] For drug development professionals and researchers, the ability to accurately interpret an NMR spectrum is critical for confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive analysis of the proton (1H) NMR spectrum for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a compound featuring a 3,5-disubstituted pyridine ring.
Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a predictive approach grounded in fundamental NMR principles and a comparative analysis with structurally analogous compounds. We will explore the causative factors behind the expected chemical shifts, integration, and splitting patterns, thereby providing a robust framework for its identification.
Structural Features and Predicted 1H NMR Spectrum
The molecular structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone contains three distinct aromatic protons on the pyridine ring, labeled H-2, H-4, and H-6. The substituents—a chlorine atom at the 5-position and a trifluoroacetyl group at the 3-position—are both strongly electron-withdrawing. These groups significantly influence the electronic environment of the ring protons, a key factor in determining their chemical shifts.
Figure 1: Structure and Proton Numbering. A diagram showing the chemical structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone with aromatic protons labeled.
Analysis of Expected Spectral Parameters
-
Chemical Shift (δ) : The positions of signals in an NMR spectrum are dictated by the local electronic environment of the protons. Electron-withdrawing groups decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[2] In this molecule:
-
Both the chloro and trifluoroacetyl groups are potent electron-withdrawing substituents.
-
The nitrogen atom in the pyridine ring also withdraws electron density, particularly from the alpha (2 and 6) and gamma (4) positions.[2]
-
H-2 and H-6 : These protons are in the ortho positions relative to the ring nitrogen, which strongly deshields them. H-2 is also ortho to the powerful trifluoroacetyl group, while H-6 is ortho to the chloro group. The combined deshielding effects are expected to push these signals significantly downfield, likely appearing as the most downfield signals.
-
H-4 : This proton is situated between the two electron-withdrawing groups. It is expected to be strongly deshielded and appear at a high chemical shift, but likely slightly upfield relative to H-2 and H-6.
-
-
Integration : The area under each signal is proportional to the number of protons it represents. Since H-2, H-4, and H-6 are each single, unique protons, the integrated area for each of their respective signals will be 1.
-
Multiplicity (Splitting) : Spin-spin coupling, or J-coupling, occurs between non-equivalent protons on adjacent atoms, causing signals to split into multiple lines.[3] The splitting pattern is described by the 'n+1' rule, where 'n' is the number of neighboring protons.
-
H-2 : Is coupled only to H-4 (a four-bond coupling, 4J). It will appear as a doublet.
-
H-6 : Is coupled only to H-4 (a three-bond coupling, 3J). It will appear as a doublet.
-
H-4 : Is coupled to both H-2 and H-6. It will appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different, which is expected).
-
Figure 2: J-Coupling Relationships. A diagram illustrating the expected proton-proton coupling pathways in the pyridine ring.
Predicted Data Summary
The following table summarizes the anticipated 1H NMR data for the target compound in a standard solvent like CDCl₃.
| Proton | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |
| H-2 | 9.0 - 9.3 | 1H | Doublet (d) | 4JH2-H4 ≈ 2-3 Hz |
| H-6 | 8.8 - 9.0 | 1H | Doublet (d) | 3JH6-H4 ≈ 2-3 Hz |
| H-4 | 8.4 - 8.6 | 1H | Triplet (t) or dd | J ≈ 2-3 Hz |
Comparative Analysis with Related Structures
To substantiate our prediction, we can compare it with the experimental 1H NMR data of simpler, related molecules. This comparison allows us to isolate and understand the influence of each structural component.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| Pyridine [4][5] | 8.61 | 7.68 | 8.61 | 7.28 (H-3, H-5) |
| 3-Chloropyridine [6] | 8.79 | 7.99 | 8.68 | 7.57 (H-5) |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone [7][8] | ~9.2 (inferred) | ~8.2 (inferred) | ~8.8 (inferred) | ~7.5 (H-5, inferred) |
| Predicted: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | 9.0 - 9.3 | 8.4 - 8.6 | 8.8 - 9.0 | N/A |
Analysis of Trends:
-
Pyridine to 3-Chloropyridine : Introducing a chlorine atom at the 3-position deshields all protons, shifting them downfield. The effect is most pronounced on the adjacent H-2 and H-4 protons.
-
Pyridine to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone : The trifluoroacetyl group is a very strong deactivating group. Its presence at the 3-position causes a significant downfield shift for all ring protons, especially the adjacent H-2 and H-4 protons.
-
Synthesis to the Target Compound : Our target molecule combines the effects of both the chloro and trifluoroacetyl groups. Their synergistic electron-withdrawing nature is expected to push the chemical shifts of H-2, H-4, and H-6 further downfield than in either of the monosubstituted analogues, which aligns with our predicted values. The 3,5-disubstitution pattern simplifies the spectrum to three distinct signals, each representing one proton, with a clear coupling relationship centered around H-4.[9]
Standard Protocol for 1H NMR Data Acquisition
Achieving a high-quality, reproducible NMR spectrum requires a meticulous and standardized experimental approach. The protocol below outlines the necessary steps for preparing and analyzing a sample such as 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Figure 3: Experimental Workflow. A flowchart detailing the standard operating procedure for acquiring a 1H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation :
-
Weighing : Accurately weigh approximately 5-10 mg of the solid 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
-
Solvent Choice : Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice due to its versatility. Ensure the solvent is of high purity (≥99.8% D).[10]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer : Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter, filtering if necessary.
-
-
NMR Spectrometer Setup and Data Acquisition :
-
Insertion and Locking : Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming : Perform an automated or manual shimming procedure. This crucial step optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
Acquisition Parameters : Set up a standard 1D proton experiment. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8 or 16 for a sample of this concentration).
-
19F Decoupling Considerations : Given the CF₃ group, one might consider potential 1H-¹⁹F coupling. However, long-range coupling across five bonds (from CF₃ to H-2 or H-4) is typically negligible and unlikely to resolve in a standard 1D proton spectrum. For this reason, 19F decoupling is not usually necessary for initial analysis.
-
-
Data Processing :
-
Fourier Transform : The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are upright and symmetrical. Correct the baseline to be flat and at zero intensity.
-
Referencing : Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a secondary reference. Tetramethylsilane (TMS) at 0 ppm is the primary standard.
-
Integration : Integrate the signals to determine the relative number of protons for each peak.
-
Conclusion
The is predicted to be a clean, informative spectrum characterized by three distinct signals in the aromatic region (8.4 - 9.3 ppm). The significant downfield shifts of all three protons are a direct consequence of the powerful and synergistic electron-withdrawing effects of the nitrogen heteroatom, the 5-chloro substituent, and the 3-trifluoroacetyl group. The expected splitting pattern—two doublets and a triplet (or doublet of doublets)—provides unambiguous confirmation of the 3,5-disubstitution pattern. This detailed predictive and comparative analysis, combined with a robust experimental protocol, provides researchers with a comprehensive guide to the successful characterization of this and structurally related compounds.
References
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
- Katcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Institute of Nuclear Physics, Polish Academy of Sciences.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. [Link]
- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
-
PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]
-
Krivdin, L. B. (2018). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. [Link]
-
Organic Letters. (2022). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
OpenOChem Learn. (n.d.). Interpreting 1H NMR. [Link]
-
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]
-
SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - 1H NMR. [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18.
-
PubMed Central. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. [Link]
-
PubChem. (n.d.). 3-Chloropyridine. [Link]
-
J&K Scientific. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)
-
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
Automated Topology Builder. (n.d.). 3-Chloropyridine. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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A Comparative Guide to the 13C NMR Spectral Analysis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectral data for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction and comparative analysis based on established substituent effects and data from analogous structures. This approach not only offers a robust estimation of the expected chemical shifts but also serves as a practical framework for researchers encountering similar analytical challenges.
Predicted 13C NMR Spectral Data for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
The predicted 13C NMR chemical shifts for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone are summarized in the table below. These values were estimated by considering the known chemical shifts of pyridine and applying substituent chemical shift (SCS) effects derived from related chlorinated and trifluoroacetylated compounds. The solvent is assumed to be deuterochloroform (CDCl3), a common solvent for NMR analysis.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to 13C-19F coupling) |
| C-2 | ~151 | Singlet |
| C-3 | ~135 | Singlet |
| C-4 | ~138 | Singlet |
| C-5 | ~133 | Singlet |
| C-6 | ~149 | Singlet |
| C=O | ~180 | Quartet |
| CF3 | ~116 | Quartet |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of structurally similar compounds is essential. This comparison allows for the dissection of individual substituent effects on the pyridine ring and the characterization of the trifluoroethanone moiety.
Pyridine Ring Carbons: Dissecting Substituent Effects
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity and resonance effects of the chloro and trifluoroacetyl substituents.
-
3-Chloropyridine: In 3-chloropyridine, the carbon bearing the chlorine (C-3) typically resonates around 131 ppm. The other carbons (C-2, C-4, C-5, C-6) have chemical shifts of approximately 148, 138, 124, and 148 ppm, respectively.
-
Effect of the Trifluoroacetyl Group: The introduction of the electron-withdrawing trifluoroacetyl group at the 3-position is expected to induce a downfield shift (to a higher ppm value) for the ipso-carbon (C-3) and other carbons within the ring, particularly the ortho (C-2, C-4) and para (C-6) positions. The magnitude of this shift can be estimated from related acetophenones.
By combining these effects, we can rationalize the predicted shifts for the pyridine ring in the target molecule. The presence of the chlorine at C-5 will further modulate the electronic environment of the ring.
Trifluoroethanone Moiety: A Tale of Two Quartets
The trifluoroethanone group introduces two characteristic signals into the 13C NMR spectrum, both of which are split into quartets due to coupling with the three fluorine atoms (1JCF and 2JCF).
-
Carbonyl Carbon (C=O): The carbonyl carbon of a trifluoroacetyl group typically appears in the range of 175-185 ppm. This downfield shift is characteristic of carbonyl carbons, and the quartet multiplicity is a definitive indicator of the adjacent CF3 group.
-
Trifluoromethyl Carbon (CF3): The carbon of the trifluoromethyl group itself is highly deshielded by the three fluorine atoms and resonates at approximately 116 ppm. The large one-bond carbon-fluorine coupling constant (1JCF) results in a prominent quartet.
The observation of these two quartets in the predicted regions would be a strong confirmation of the trifluoroethanone moiety's presence.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for a compound such as 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a standardized experimental protocol is crucial. The following procedure is recommended for a modern NMR spectrometer.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
Tune and match the 13C probe to the correct frequency.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a 1D 13C spectrum.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Key Acquisition Parameters:
-
Spectral Width (SW): ~250 ppm (to cover the expected range of chemical shifts).
-
Number of Scans (NS): 1024 or more, depending on the sample concentration. A higher number of scans improves the signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. This allows for the full relaxation of quaternary carbons, which have longer relaxation times.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks (note: integration in 13C NMR is generally not quantitative under standard conditions).
-
Identify and label the chemical shifts of all peaks.
-
Causality Behind Experimental Choices
The choice of CDCl3 as the solvent is due to its excellent dissolving power for a wide range of organic compounds and its single deuterium lock signal. The addition of TMS provides a universally recognized reference point. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially the weaker signals from quaternary carbons and those coupled to fluorine. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets (or quartets in the case of C-F coupling), making interpretation more straightforward.
Visualizing the Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone with carbon numbering.
Caption: Experimental workflow for 13C NMR spectroscopy.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. By leveraging comparative data from analogous structures and adhering to a robust experimental protocol, researchers can confidently elucidate the structure of this and other novel compounds. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for professionals in the fields of chemical research and drug development.
References
-
Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of nitrogen-containing heterocyclic compounds. Chemical Communications, (43), 7115-7131. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
SpectraBase. (n.d.). Wiley Subscription Services. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a fluorinated ketone of interest in pharmaceutical and agrochemical research. We will explore the expected fragmentation patterns, compare ionization techniques, and present alternative analytical methodologies, all supported by experimental data and established scientific principles.
Introduction to 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone and its Analytical Challenges
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (MW: 209.55 g/mol , Formula: C₇H₃ClF₃NO) is a halogenated pyridyl ketone.[1][2][3][4][5][6] The presence of a trifluoromethyl group, a chlorine atom, and a pyridine ring imparts unique chemical properties that necessitate careful consideration during analytical method development. Mass spectrometry (MS) is a powerful tool for the identification and quantification of such molecules due to its sensitivity and specificity.[7] However, understanding the molecule's behavior under different MS conditions is crucial for accurate and reliable results.
Mass Spectrometry Analysis: A Detailed Exploration
Mass spectrometry is a cornerstone technique for the analysis of organic molecules, providing information on molecular weight and structure through ionization and fragmentation.[7]
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it influences the extent of fragmentation and the types of ions observed.
-
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[8]
-
Chemical Ionization (CI): A "soft" ionization method that uses a reagent gas to ionize the analyte more gently. This results in less fragmentation and a more prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight of the compound.
For 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, EI is expected to provide rich structural information through its characteristic fragmentation pattern. CI would be a valuable complementary technique to confirm the molecular weight, especially if the molecular ion is weak or absent in the EI spectrum.
Expected Fragmentation Pattern under Electron Ionization
The primary fragmentation pathways for ketones involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[2] For our target molecule, two main α-cleavage pathways are anticipated:
-
Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group: This would result in the loss of a trifluoromethyl radical (•CF₃, mass 69) and the formation of a 5-chloropyridin-3-ylcarbonyl cation.
-
Cleavage of the C-C bond between the carbonyl and the pyridine ring: This would lead to the formation of a trifluoroacetyl cation (CF₃CO⁺, mass 97) and a 5-chloropyridin-3-yl radical.
Further fragmentation of the 5-chloropyridinyl fragment would likely involve the loss of a chlorine atom or hydrogen cyanide (HCN).
A key feature in the mass spectrum will be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the lower m/z being three times more intense.
Predicted Fragmentation of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Caption: Predicted major fragmentation pathways of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone under electron ionization.
Recommended Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of the target compound, GC-MS with electron ionization is a primary recommended method for both qualitative and quantitative analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1-10 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Interpretation Workflow
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Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
An In-Depth Comparative Guide to the FT-IR Spectrum of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel molecules is paramount. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a halogenated pyridine derivative, presents a unique combination of functional groups that are of significant interest in the development of new chemical entities.[1][2] Its structure, featuring a chloropyridine ring, a trifluoromethyl group, and a ketone carbonyl, necessitates a robust analytical approach for unambiguous identification and quality control.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a molecule's functional groups and overall structure.[3] This guide offers a detailed analysis of the expected FT-IR spectrum of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, explains the rationale behind peak assignments, and compares its spectral features with those of structurally related alternatives to provide a deeper understanding of substituent effects.
Structural Anatomy and Predicted FT-IR Spectrum
The molecular structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone dictates its vibrational behavior. The key functional groups—the carbonyl (C=O) of the ketone, the trifluoromethyl (CF₃) group, the substituted pyridine ring, and the carbon-chlorine (C-Cl) bond—each give rise to characteristic absorption bands.
Caption: Molecular structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Detailed Spectral Analysis:
-
Carbonyl (C=O) Stretching Vibration:
-
Expected Position: ~1730-1750 cm⁻¹
-
Rationale: The C=O stretch in ketones is typically a very strong and sharp absorption band found around 1715 cm⁻¹.[4] However, the adjacent trifluoromethyl group is a powerful electron-withdrawing group. This inductive effect shortens and strengthens the C=O bond, causing a significant shift to a higher wavenumber (a "blue shift"). This is a hallmark of α-trifluoromethyl ketones and is a key distinguishing feature.[5]
-
-
Trifluoromethyl (C-F) Stretching Vibrations:
-
Expected Position: ~1100-1300 cm⁻¹
-
Rationale: C-F bonds produce some of the most intense absorptions in an IR spectrum. The CF₃ group will exhibit strong, complex bands corresponding to symmetric and asymmetric stretching modes. These intense absorptions in the upper fingerprint region are a clear indicator of fluoroalkane presence.[6]
-
-
Pyridine Ring (C=C and C=N) Vibrations:
-
Expected Position: ~1400-1610 cm⁻¹
-
Rationale: Aromatic rings display a series of characteristic skeletal vibrations. For pyridine, these C=C and C=N stretching modes typically appear in two main regions: ~1570-1610 cm⁻¹ and ~1400-1500 cm⁻¹.[7] The precise positions and intensities are sensitive to the substitution pattern on the ring.
-
-
Aromatic C-H Stretching:
-
Expected Position: ~3050-3150 cm⁻¹
-
Rationale: The C-H bonds on the pyridine ring will produce stretching vibrations at wavenumbers just above 3000 cm⁻¹, which is characteristic of sp²-hybridized carbon-hydrogen bonds.[4] These bands are typically of weak to medium intensity.
-
-
Carbon-Chlorine (C-Cl) Stretching:
-
Expected Position: ~700-850 cm⁻¹
-
Rationale: The C-Cl stretching vibration is found in the lower part of the fingerprint region. As the mass of the halogen increases, the vibrational frequency decreases.[6] This band can sometimes be difficult to assign definitively due to overlapping with other fingerprint region absorptions like C-H out-of-plane bending.
-
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral characteristics of the target molecule, it is instructive to compare it with structurally similar compounds. This comparison highlights how each functional group modulates the overall spectrum.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Target: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | C=O: ~1730-1750 (Strong, sharp)C-F: ~1100-1300 (Very strong, complex)C=C, C=N: ~1400-1610 (Medium)C-Cl: ~700-850 (Medium to weak) |
| Alternative 1: 1-(5-Chloropyridin-3-yl)ethanone | C=O: ~1690-1700 (Strong, sharp)C-F: AbsentC=C, C=N: ~1400-1610 (Medium)C-Cl: ~700-850 (Medium to weak) |
| Alternative 2: 1-Phenyl-2,2,2-trifluoroethanone | C=O: ~1725-1745 (Strong, sharp)C-F: ~1100-1300 (Very strong, complex)C=C, C=N: Absent (Benzene C=C instead, ~1450-1600)C-Cl: Absent |
Discussion of Comparisons:
-
Target vs. Alternative 1 (Removing the CF₃ group): The most dramatic difference is the position of the C=O stretch. In the absence of the electron-withdrawing trifluoromethyl group, the carbonyl frequency in 1-(5-chloropyridin-3-yl)ethanone shifts down to a more conventional ketone value (~1695 cm⁻¹). This directly demonstrates the powerful inductive effect of the CF₃ group. Furthermore, the spectrum of Alternative 1 would completely lack the intense C-F stretching bands between 1100-1300 cm⁻¹.
-
Target vs. Alternative 2 (Replacing Chloropyridine with Phenyl): This comparison isolates the influence of the heterocyclic ring. While both molecules are trifluoromethyl ketones and thus show a high-frequency C=O stretch, the fingerprint region will differ. The target molecule will show the distinct C=N vibrations characteristic of a pyridine ring, whereas 1-phenyl-2,2,2-trifluoroethanone will show absorptions typical of a benzene ring.[4] The C-Cl stretch will also be absent in Alternative 2.
Experimental Protocol: Acquiring High-Quality FT-IR Data
A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for analyzing a solid sample using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This prevents cross-contamination.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically just enough to cover the crystal surface) of the solid 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone sample onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong, high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (e.g., 16 or 32 scans are common) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction, to improve data presentation.
-
Analysis: Identify the key absorption bands and assign them to the corresponding molecular vibrations based on established correlation charts and the comparative data presented in this guide.
Conclusion
The FT-IR spectrum of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is characterized by a set of distinct and interpretable absorption bands. The high-frequency carbonyl stretch (~1730-1750 cm⁻¹), the intense and complex C-F vibrations (~1100-1300 cm⁻¹), and the characteristic pyridine ring modes (~1400-1610 cm⁻¹) collectively form a unique spectral fingerprint. By understanding the origin of these bands and comparing them to relevant structural analogs, researchers can confidently identify this molecule, verify its synthesis, and assess its purity. This guide provides the foundational knowledge for leveraging FT-IR spectroscopy as an essential tool in the rigorous characterization of complex organic molecules.
References
- The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (n.d.). RSC Publishing.
- 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. (n.d.). Lead Sciences.
- CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone. (n.d.). Synblock.
- Infrared Spectroscopy (IR). (n.d.).
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.).
- Halogenated Organic Compounds. (2023). Spectroscopy Online.
- Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing).
- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI.
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- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
A Senior Application Scientist's Guide to the Characterization of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
This guide provides a comprehensive technical overview of the characterization of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a fluorinated ketone of significant interest in pharmaceutical and agrochemical research. We will delve into its structural elucidation through modern spectroscopic techniques, compare its physicochemical properties with relevant alternatives, and provide detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction to 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone belongs to the class of trifluoromethyl ketones, which are recognized for their unique chemical reactivity and utility as building blocks in the synthesis of complex molecules. The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it a key synthon in various chemical transformations. Its pyridine core, a common motif in bioactive compounds, further underscores its potential in medicinal chemistry.
The precise characterization of this compound is paramount for its effective application in research and development. This guide will provide a detailed analysis of its structural and physical properties.
Physicochemical Properties
The fundamental physicochemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone are summarized below. It is important to note that while some data is available from commercial suppliers, experimental values for properties like melting and boiling points are not widely published.
| Property | Value | Source |
| CAS Number | 1060802-11-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO | [1][2][3][4][5][6] |
| Molecular Weight | 209.55 g/mol | [1][2][3][4][5][6] |
| Appearance | Predicted: Colorless to light yellow liquid or solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | >95% (commercially available) | [2][3] |
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, the following sections provide predicted spectral data based on the analysis of its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, ¹H, ¹³C, and ¹⁹F NMR would provide key insights.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 9.0-8.8 (m, 2H): These signals would correspond to the protons on the pyridine ring in positions 2 and 6, which are deshielded by the electronegative nitrogen atom.
-
δ 8.4-8.2 (m, 1H): This multiplet would be assigned to the proton at position 4 of the pyridine ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 180-175 (q, J = 35-40 Hz): The carbonyl carbon, split into a quartet by the three adjacent fluorine atoms.
-
δ 155-145 (m): Signals corresponding to the carbon atoms of the pyridine ring.
-
δ 116 (q, ¹JCF = 290 Hz): The trifluoromethyl carbon, exhibiting a large one-bond coupling constant with the fluorine atoms.[7]
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
-
δ -70 to -80 (s): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted FT-IR Spectrum (KBr Pellet or Thin Film):
-
~1730 cm⁻¹ (strong): A strong absorption band characteristic of the C=O stretching vibration of the trifluoromethyl ketone. The electron-withdrawing nature of the CF₃ group typically shifts this band to a higher wavenumber compared to non-fluorinated ketones.
-
~1600-1400 cm⁻¹ (multiple bands): Aromatic C=C and C=N stretching vibrations from the pyridine ring.
-
~1200-1000 cm⁻¹ (strong, multiple bands): Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.
-
~800-700 cm⁻¹ (medium to strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
m/z 209/211: The molecular ion peak (M⁺) and its isotopic peak (M+2) in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
m/z 180/182: Loss of a CO molecule from the molecular ion.
-
m/z 140: Loss of a CF₃ radical from the molecular ion.
-
m/z 69: A peak corresponding to the CF₃⁺ fragment.
Comparison with Alternative Trifluoromethyl Ketones
To provide context for the properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a comparison with other commercially available trifluoromethyl ketones is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | 1060802-11-0 | C₇H₃ClF₃NO | 209.55 | Contains a 5-chloropyridin-3-yl moiety.[1][2][3][4][5][6] |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 130336-16-2 | C₈H₃Cl₂F₃O | 243.01 | Contains a 3,5-dichlorophenyl group. |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | 1125812-58-9 | C₉H₃ClF₆O | 276.56 | Contains both a chloro and a trifluoromethyl substituent on the phenyl ring.[7][8][9] |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | 33284-21-8 | C₇H₄F₃NO | 175.11 | The non-chlorinated pyridine analogue.[10][11] |
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride | 1883347-28-1 | C₇H₄BrClF₃NO | 290.47 | The 5-bromo analogue, as a hydrochloride salt.[12][13][14][15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR Spectroscopy Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm for ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR Spectroscopy Workflow
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind a small amount (1-2 mg) of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass Spectrometry Workflow
-
Sample Introduction:
-
Prepare a dilute solution of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS).
-
-
Ionization and Mass Analysis:
-
Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI).
-
The resulting ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Analysis:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.
-
Conclusion
References
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. PMC. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-Trifluoro-1-(7-methylimidazo[1,2-A]pyridin-3-yl)ethan-1-one. Akademik Veri Yönetim Sistemi | AVESİS. [Link]
-
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Lead Sciences. [Link]
-
2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one. PubChem. [Link]
-
CAS NO. 1883347-28-1 | 1-(5-Bromopyridin-3-yl). Arctom. [Link]
-
1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Anichem. [Link]
-
2,2,2-Trifluoro-1-(5-methylpyridin-3-YL)ethan-1-one. PubChem. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride. 欣恒研. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Dalhousie University. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation patterns in Mass Spectra. Chemistry LibreTexts. [Link]
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A Researcher's Guide to Trifluoromethylating Agents for Pyridine Synthesis
The introduction of the trifluoromethyl (–CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Pyridine rings, being one of the most prevalent N-heterocycles in FDA-approved drugs, are prime targets for trifluoromethylation to modulate their biological activity.[3][4]
However, the direct and selective installation of a CF3 group onto a pyridine ring is a nuanced challenge. The choice of reagent is critical and depends heavily on the pyridine's existing substitution pattern, the desired regioselectivity, and the overall synthetic strategy. This guide provides a comparative analysis of the principal classes of trifluoromethylating agents, offering insights into their mechanisms, applications, and practical considerations to empower researchers in drug discovery and development.
Understanding the Landscape: A Mechanistic Categorization
Trifluoromethylating agents are broadly classified by the nature of the "CF3" species they deliver: electrophilic (CF3+), nucleophilic (CF3–), or radical (CF3•).[1][5] Each class offers a distinct reactivity profile, governing its approach to the electron-deficient pyridine ring.
| Reagent Class | Mechanistic Role | Typical Pyridine Substrates | Key Advantages | Key Limitations |
| Electrophilic | Delivers "CF3+" | Electron-rich pyridines, activated intermediates (e.g., enamines) | Bench-stable, commercially available, well-defined reactivity. | Often requires activation of the pyridine ring; can have regioselectivity issues. |
| Nucleophilic | Delivers "CF3-" | Pre-functionalized pyridines (e.g., halopyridines), activated pyridinium salts. | Powerful for specific C-X to C-CF3 conversions. | Often air/moisture sensitive; requires stoichiometric activators. |
| Radical | Delivers CF3• | Unactivated C-H bonds, suitable for late-stage functionalization. | Tolerant of many functional groups, operates under mild conditions. | Regioselectivity can be challenging to control; may require photoredox setups.[6] |
Electrophilic "CF3+" Reagents: The Precision Tools
Electrophilic agents are typically stable, solid reagents that formally deliver a trifluoromethyl cation. Their use in direct C-H trifluoromethylation of neutral pyridines is challenging due to the ring's inherent electron-poor nature. However, they excel when the pyridine nucleus is activated or when reacting with nucleophilic intermediates.
Key Reagents: Togni's and Umemoto's Reagents
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are hypervalent iodine compounds that have become workhorses in modern fluorine chemistry.[5][7][8] They are valued for their mild reaction conditions and broad functional group compatibility.[7] While direct reaction with pyridine is difficult, they are highly effective for trifluoromethylating pyridine-derived enamines or in copper-catalyzed processes.[6][9]
-
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are powerful electrophilic agents.[10][11] They exhibit high thermal stability and reactivity, particularly the second-generation reagents with fluorine substituents on the dibenzothiophene core.[12] Their primary application in pyridine chemistry involves palladium-catalyzed ortho-trifluoromethylation of arenes bearing a pyridine directing group.[13]
Causality in Action: The logic behind using these reagents on activated pyridines stems from fundamental electronics. A standard pyridine ring is electron-deficient and thus a poor nucleophile. By converting it into an intermediate like an N-silyl enamine, the electronics are inverted at specific carbon atoms, creating a nucleophilic center that can readily attack the electrophilic "CF3+" source.[14] This is a classic strategy of temporarily reversing the innate polarity (umpolung) of the substrate to achieve a desired bond formation.
Workflow: Pyridine Activation and Electrophilic Trifluoromethylation
Caption: Workflow for 3-position trifluoromethylation via nucleophilic activation.
Nucleophilic "CF3-" Reagents: The Power Players
Nucleophilic agents deliver a trifluoromethyl anion or its equivalent. They are ideal for reacting with electrophilic centers, such as the carbon in a carbon-halogen bond on a pyridine ring or an activated pyridinium salt.
Key Reagent: Ruppert-Prakash Reagent (TMSCF3)
Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the most prominent member of this class.[15][16][17] It is a volatile liquid that requires a nucleophilic activator, typically a fluoride source (e.g., TBAF, CsF), to generate the active trifluoromethyl anion.[15][16] This "in situ" generation is a key aspect of its utility, avoiding the handling of highly unstable free CF3- anions.
Why it Works: The reaction's driving force is the immense strength of the silicon-fluorine bond. A catalytic amount of fluoride attacks the silicon atom of TMSCF3, liberating the trifluoromethyl anion. This anion then attacks an electrophilic substrate. The resulting alkoxide or anion intermediate can then attack another molecule of TMSCF3, regenerating the fluoride catalyst and propagating a chain reaction.[16] This catalytic cycle makes it highly efficient. For pyridine synthesis, its most common use is in copper-mediated reactions with iodopyridines to form (trifluoromethyl)pyridines.[18]
Mechanism: Fluoride-Activated Nucleophilic Trifluoromethylation
Caption: Catalytic cycle of the Ruppert-Prakash reagent.
Radical CF3• Reagents: The Late-Stage Specialists
Radical trifluoromethylation has emerged as a powerful strategy for direct C-H functionalization, making it exceptionally valuable for modifying complex molecules in the late stages of a synthesis.[3] These methods often employ mild conditions and exhibit broad functional group tolerance.
Key Reagent: Langlois Reagent (NaSO2CF3)
Sodium trifluoromethanesulfinate, or the Langlois reagent, is an inexpensive, bench-stable solid that serves as an excellent precursor to the trifluoromethyl radical (•CF3).[19][20] The •CF3 radical is typically generated via oxidation, often using an oxidant like tert-butyl hydroperoxide (TBHP) or through photoredox catalysis.[20]
Experimental Rationale: The choice to generate a radical is a strategic one for tackling unactivated C-H bonds. The pyridine ring, particularly when protonated under acidic conditions, is electrophilic. It readily accepts addition from nucleophilic radicals—a cornerstone of Minisci-type reactions.[3] The •CF3 radical, however, can exhibit either nucleophilic or electrophilic character depending on the system. In many cases, especially with electron-deficient heterocycles, it behaves as a nucleophilic radical, preferentially attacking the electron-poor C2 and C4 positions of the protonated pyridine ring.[3] More recent light-mediated methods have even demonstrated functionalization without the need for a dedicated photocatalyst.[2][21]
Protocol: Radical C-H Trifluoromethylation of 4-Acetylpyridine
This protocol is adapted from methodologies focused on the innate C-H functionalization of heterocycles.[19]
-
Reaction Setup: To an oven-dried vial, add 4-acetylpyridine (1.0 mmol, 1 equiv), Langlois reagent (CF3SO2Na, 2.0 mmol, 2 equiv), and a magnetic stir bar.
-
Solvent Addition: Add a 1:1 mixture of acetonitrile (MeCN) and water (H2O) (0.2 M concentration relative to the substrate).
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H2O, 3.0 mmol, 3 equiv) to the mixture.
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-trifluoromethyl-4-acetylpyridine.
Comparative Performance and Selection
Choosing the right reagent is a process of matching the tool to the specific synthetic problem.
| Feature | Togni's Reagent I | Ruppert-Prakash (TMSCF3) | Langlois Reagent (NaSO2CF3) |
| Reagent Type | Electrophilic ("CF3+") | Nucleophilic ("CF3-") | Radical (CF3•) |
| Physical Form | Crystalline Solid | Volatile Liquid | Crystalline Solid |
| Stability | Bench-stable | Moisture sensitive | Bench-stable |
| Activation | Often requires substrate activation or catalysis (e.g., Cu, Pd).[7][13] | Nucleophilic initiator (e.g., F⁻).[15][16] | Oxidant (e.g., TBHP) or light/photocatalyst.[20] |
| Primary Use Case | Trifluoromethylation of activated pyridines (enamines).[6] | Conversion of halopyridines (e.g., I, Br) to CF3-pyridines. | Direct C-H trifluoromethylation of pyridine rings.[19] |
| Regioselectivity | Dictated by the position of the activating group (e.g., C3).[6][14] | Dictated by the position of the leaving group. | Typically C2/C4 for electron-deficient pyridines (Minisci-type).[3] |
| Safety Note | Can be explosive under certain conditions. | Flammable, handle under inert atmosphere. | Generally safe to handle. |
Conclusion
The trifluoromethylation of pyridines is a dynamic field with a diverse toolkit available to the modern chemist. Electrophilic reagents like Togni's and Umemoto's offer precision for pre-activated systems. The nucleophilic Ruppert-Prakash reagent provides a powerful method for converting C-X bonds. Finally, radical precursors like the Langlois reagent have opened the door to late-stage C-H functionalization, enabling rapid diversification of complex drug-like molecules. A thorough understanding of the underlying mechanisms and reactivity patterns—the "why" behind the reaction—is paramount for selecting the optimal agent and successfully synthesizing the next generation of trifluoromethylated pyridine-containing therapeutics.
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- Selective Trifluoromethyl
- Innate C-H trifluoromethyl
- Regioselective Direct C–H Trifluoromethylation of Pyridine.
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A Comparative Guide to the Acylation of Chloropyridine Isomers: Reactivity and Regioselectivity
Introduction
Chloropyridines are fundamental building blocks in the synthesis of a vast array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the pyridine scaffold, a key pharmacophore, combined with the versatile reactivity of the carbon-chlorine bond, which allows for subsequent cross-coupling reactions. Acylation of the chloropyridine ring is a critical transformation for introducing ketone functionalities, which serve as handles for further molecular elaboration.
However, the pyridine ring presents unique challenges for classical electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation. The inherent electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic attack.[2] This deactivation is further compounded by the potential for the Lewis acid catalyst to coordinate with the basic nitrogen atom, adding a positive charge and severely reducing reactivity.
This guide provides an in-depth comparison of the reactivity of the three chloropyridine isomers—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—in acylation reactions. We will explore the underlying electronic and steric principles governing their reactivity, present comparative experimental data, and provide detailed protocols for researchers navigating this challenging but rewarding chemical space.
Theoretical Framework: Unraveling Isomeric Reactivity
The reactivity and regioselectivity of acylation on chloropyridine isomers are dictated by a complex interplay of inductive effects, resonance effects, and steric hindrance.
Electronic Effects
The pyridine nitrogen is strongly electron-withdrawing, deactivating the α (2,6) and γ (4) positions more significantly than the β (3,5) positions. The chlorine substituent introduces its own electronic influence:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond, causing further deactivation.[3]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the ring. This effect donates electron density and preferentially stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions relative to the chlorine.[3]
The net electronic effect of chlorine in aromatic systems is typically a deactivation of the ring (inductive effect dominates) but with ortho, para-directing influence (resonance effect governs regioselectivity).[3]
The diagram below illustrates how these competing electronic factors influence the electron density at each carbon position for the three isomers, thereby predicting the most likely sites for electrophilic attack.
Figure 1. Predicted acylation sites based on electronic effects in chloropyridine isomers.
Steric Effects
Steric hindrance can play a significant role, especially for 2-chloropyridine, where the chlorine atom is adjacent to the nitrogen. An incoming electrophile approaching the C3 position may experience steric clash with the C2-chloro group, potentially favoring attack at the more accessible C5 position.
Comparative Experimental Overview
Direct Friedel-Crafts acylation of chloropyridines is notoriously difficult and often results in low yields.[4] The strong deactivation of the ring necessitates harsh reaction conditions (high temperatures, strong Lewis acids), which can lead to side reactions. Consequently, alternative strategies, such as directed ortho-metalation followed by acylation, have been developed to achieve better yields and regioselectivity, particularly for the 2-chloro isomer.[5][6]
The following table summarizes the general observations and outcomes for the acylation of each isomer based on literature reports.
| Isomer | Typical Method | Reagents | Probable Site of Acylation | Reported Yield | Key Challenges & Causality |
| 2-Chloropyridine | Lithiation then Acylation | 1. LDA or n-BuLi, THF, -78°C2. Acyl Chloride (e.g., PhCOCl) | C3 | Good to Excellent[5] | Direct EAS is very difficult: Extreme deactivation from adjacent N and Cl atoms. The C6 position can also be lithiated.[5] The lithiation-acylation route bypasses EAS by creating a potent nucleophile. |
| 3-Chloropyridine | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃, heat | C5 | Low to Moderate[7] | Moderate Deactivation: The C5 position is the least electronically disfavored site for EAS. Ring deactivation still requires forcing conditions, leading to potential charring and low yields. |
| 4-Chloropyridine | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃, heat | C3 | Low[8] | Strong Deactivation: The C4 position is highly deactivated by the nitrogen. While the +R effect of chlorine directs to C3/C5, the overall deactivation makes the reaction inefficient. |
Experimental Protocols
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The procedures described below are self-validating systems; success is contingent on the rigorous exclusion of atmospheric moisture, which rapidly deactivates the reagents.
Protocol 1: Acylation of 2-Chloropyridine via Directed ortho-Metalation
This method is preferred for its high regioselectivity and yield, circumventing the limitations of direct EAS on the highly deactivated 2-chloropyridine ring.[5][6]
Figure 2. Workflow for the lithiation-acylation of 2-chloropyridine.
Step-by-Step Methodology:
-
System Preparation: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, thermometer, and argon inlet, under a positive pressure of argon. All glassware must be rigorously dried in an oven (120°C) overnight and cooled under argon.
-
LDA Formation: To the flask, add anhydrous tetrahydrofuran (THF) followed by diisopropylamine (1.1 equivalents) via syringe. Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise. The causality here is critical: slow addition prevents localized heating that could degrade the n-BuLi. Allow the solution to stir at -78°C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).
-
Lithiathion: Slowly add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C. Stir for 2 hours. The LDA is a strong, non-nucleophilic base that selectively deprotonates the C3 position, which is acidified by the adjacent electron-withdrawing chlorine and nitrogen atoms.
-
Acylation: Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78°C. Stir for an additional 1-2 hours at this temperature. The lithiated pyridine is a powerful nucleophile that readily attacks the electrophilic acyl chloride.
-
Work-up and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-acyl-2-chloropyridine.
Protocol 2: General Procedure for Friedel-Crafts Acylation of 3- or 4-Chloropyridine
This protocol describes a classical EAS approach. It is imperative to use anhydrous reagents and maintain an inert atmosphere to prevent the deactivation of the Lewis acid catalyst.[9]
Step-by-Step Methodology:
-
System Preparation: In a flame-dried, argon-purged flask equipped with a stir bar and reflux condenser, add anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents). The use of excess AlCl₃ is necessary because some will coordinate with the pyridine nitrogen, rendering it inactive as a catalyst.
-
Acylium Ion Formation: Add an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath. Slowly add the acyl chloride (1.1 equivalents). Stir for 20-30 minutes to allow for the formation of the acylium ion-AlCl₃ complex.
-
Acylation Reaction: Add the 3-chloropyridine or 4-chloropyridine (1.0 equivalent) to the mixture. The reaction is often sluggish at low temperatures; it may be necessary to remove the ice bath and heat the reaction to reflux. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and very carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the pyridine, making it water-soluble.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The crude product should be purified by column chromatography or distillation to isolate the desired acylated chloropyridine isomer.
Conclusion
The acylation of chloropyridine isomers is a nuanced process governed by a delicate balance of electronic and steric factors. A summary of the reactivity trend is as follows:
Reactivity in EAS (Friedel-Crafts): 3-chloropyridine > 4-chloropyridine >> 2-chloropyridine
-
2-Chloropyridine is exceptionally unreactive towards traditional Friedel-Crafts acylation due to profound electronic deactivation. The most effective and reliable method for its functionalization is a directed ortho-metalation followed by quenching with an acylating agent, which provides excellent yield and regioselectivity at the C3 position.
-
3-Chloropyridine is the most amenable of the three isomers to direct electrophilic acylation, with substitution occurring preferentially at the C5 position. However, the reaction still requires forcing conditions and yields are often modest.
-
4-Chloropyridine is also highly deactivated and gives low yields in Friedel-Crafts acylation, with substitution occurring at the C3/C5 positions.
For researchers and drug development professionals, understanding these intrinsic reactivity patterns is paramount. While direct acylation may seem appealing, a strategic choice of synthetic route, such as the metalation pathway for 2-chloropyridine, is often the key to achieving efficient and predictable outcomes in the synthesis of complex, pyridine-containing molecules.
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-
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-
Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?[Link]
-
NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
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-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
-
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A Comparative Guide to Trifluoromethyl Ketones in Enzyme Inhibition: Mechanism, Potency, and Experimental Validation
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the arsenal of chemical tools available, trifluoromethyl ketones (TFKs) have emerged as a particularly compelling class of inhibitors. Their unique electrochemical properties bestow a potent and often reversible-covalent mechanism of action, making them highly effective at disrupting enzymatic activity. This guide provides an in-depth comparative analysis of TFKs, grounded in mechanistic principles and supported by validated experimental protocols, to empower researchers in their drug discovery efforts.
The Trifluoromethyl Ketone Moiety: A Privileged Warhead
The defining feature of a TFK is the presence of a ketone carbonyl group flanked by a trifluoromethyl (CF3) group. The intense electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic.[1] This heightened electrophilicity makes it exceptionally susceptible to nucleophilic attack by residues within an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[1]
This interaction is not merely a simple binding event. TFKs are renowned as transition-state analogs.[2][3][4] The enzymatic hydrolysis of a substrate typically proceeds through a transient, high-energy tetrahedral intermediate. The TFK, upon attack by an active site nucleophile, forms a stable tetrahedral hemiketal or hemithioketal adduct that closely mimics this transition state.[3][5] This mimicry leads to exceptionally tight binding and potent inhibition.
Mechanism of Action: Reversible Covalency
A key advantage of TFKs is their ability to act as reversible covalent inhibitors .[4][6] Unlike irreversible inhibitors that form a permanent bond with the enzyme, the hemiketal or hemithioketal adduct formed by a TFK can dissociate, restoring enzyme function. This reversibility can be a significant advantage in drug design, potentially reducing off-target effects and toxicity associated with permanent enzyme inactivation. The time-dependent tightening of inhibition observed with TFKs is often indicative of this slow formation of a covalent adduct.[1]
Caption: A validated workflow for the characterization of TFK enzyme inhibitors.
Case Studies: TFKs in Action
The versatility of the TFK warhead has been demonstrated across multiple enzyme classes, highlighting its broad applicability in drug discovery.
-
Serine and Cysteine Proteases: TFKs are potent inhibitors of proteases, where they mimic the tetrahedral intermediate of peptide bond hydrolysis. [1]They have been successfully employed against targets like human leukocyte elastase and the 3CL protease of SARS-CoV. [1]* Carboxylesterases (CEs): TFKs are effective inhibitors of CEs, enzymes involved in the metabolism of various drugs and xenobiotics. [3][4]For example, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) was found to be a potent, slow-binding inhibitor of insect antennal esterases with an IC50 of 0.08 µM. [7]* Kinases: More recently, aromatic TFKs have been developed as novel, covalently reversible inhibitors targeting non-catalytic cysteine residues in kinases, such as FGFR4 and JAK3, opening new avenues for selective kinase inhibitor design. [8][9]
Conclusion
Trifluoromethyl ketones represent a powerful and versatile class of enzyme inhibitors. Their status as transition-state analogs, combined with their capacity for reversible covalent bond formation, allows for the design of highly potent and selective molecules. While considerations such as metabolic stability must be addressed, the TFK scaffold offers a compelling starting point for the development of novel therapeutics. A rigorous and logical experimental workflow, encompassing potency, mechanism, and structural validation, is essential to fully harness the potential of this privileged chemical warhead.
References
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Micale, N. & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]
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Tsai, K.-C., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. Available at: [Link]
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Farrés, J., et al. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Qi, X., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Acta Pharmaceutica Sinica B. Available at: [Link]
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ChemRxiv. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. Available at: [Link]
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Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications. Available at: [Link]
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ResearchGate. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. Available at: [Link]
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Wheelock, C. E., et al. (2005). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Sivanandhan, D., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of fluorinated pharmacons.[1] Given the absence of a standardized public monograph for this specific compound, this document outlines the development and validation of suitable analytical techniques based on established principles for structurally related molecules, such as chloropyridines and trifluoromethyl ketones.[2][3][4][5]
The methodologies discussed are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of the pharmaceutical industry, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[6][7]
Introduction to the Analyte and Analytical Strategy
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a halogenated pyridine derivative incorporating a trifluoromethyl ketone moiety. This combination of functional groups dictates the selection of appropriate analytical techniques. The chloropyridine group provides a strong chromophore suitable for UV detection, while the overall structure's volatility and thermal stability must be considered.
Our strategy is to compare two primary chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of pharmaceutical intermediates.
-
Gas Chromatography (GC): A powerful method for volatile and thermally stable compounds.
The choice between these methods depends on the specific analytical goal, such as routine purity testing, quantification of the active ingredient, or analysis of volatile impurities.
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for assay and impurity determination of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone due to its high resolution, reproducibility, and the compound's UV-active nature. A stability-indicating method can be developed to separate the main component from potential degradation products.[8]
Proposed RP-HPLC Method Protocol
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. A gradient elution allows for the separation of impurities with a wide range of polarities. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 85% B15-17 min: 85% B17-18 min: 85% to 30% B18-25 min: 30% B | A well-defined gradient ensures the elution of the main peak and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 260 nm | The chloropyridine moiety is expected to have significant absorbance in this region. A photodiode array (PDA) detector can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Workflow for HPLC Method Validation
The following diagram illustrates the logical flow for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[9][10]
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Welcome to your definitive resource for the safe handling and disposal of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No. 1060802-11-0). As a specialized reagent in innovative drug discovery and development, its unique chemical structure—a chlorinated pyridine ring coupled with a trifluoroethanone group—necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, embedding field-proven practices to ensure the safety of your personnel, the integrity of your research, and environmental stewardship.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic hazardous waste. The presence of both chlorine and fluorine atoms dictates the specific disposal pathway required to prevent the release of toxic byproducts and ensure regulatory compliance.
Part 1: Hazard Profile and Its Implications for Disposal
Understanding the inherent risks of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally analogous chemicals. Chemicals with similar functional groups (chlorinated aromatics, trifluoromethyl ketones) consistently exhibit a range of health and environmental hazards.
These hazards are the primary drivers for the stringent disposal protocols outlined below. The oral toxicity, irritant properties, and potential for aquatic harm mean this compound cannot be treated as benign laboratory waste. Furthermore, upon combustion, halogenated compounds can generate highly toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF), necessitating specialized incineration facilities.[1]
Table 1: Anticipated Hazard Classification for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
| Hazard Class | GHS Category | Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[2][3] | Prevents sewer disposal; requires secure containment to avoid accidental ingestion. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] | Mandates use of appropriate gloves during handling and disposal; contaminated PPE must also be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] | Requires eye protection (safety glasses/goggles) at all times; dictates immediate first aid for eye contact. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] | All handling and waste consolidation must occur in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Aquatic Hazard (Acute & Chronic) | Category 1 / 3 | H400/H410/H412: Very toxic or harmful to aquatic life with long lasting effects[3] | Strictly prohibits disposal down the drain, as this would introduce a persistent toxin into waterways.[2][3] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal procedure is non-negotiable. The following steps provide a clear pathway from waste generation to final disposal, ensuring compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
Step 1: Immediate Waste Segregation at the Point of Generation
The "cradle-to-grave" responsibility for hazardous waste begins the moment it is generated.[7]
-
Action: Immediately designate any material contaminated with 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone as "Halogenated Organic Waste." This includes neat (pure) compound, reaction mixtures, contaminated solvents (e.g., from chromatography), and solid waste (gloves, weigh boats, pipette tips, silica gel).
-
Causality: Halogenated and non-halogenated waste streams are treated differently for final disposal.[8] Non-halogenated solvents can often be recycled or used as fuel additives, whereas halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases.[2][3][8] Mixing these streams contaminates the entire volume, significantly increasing disposal costs and complexity.[9]
Step 2: Proper Containerization and Labeling
Containment must be robust, secure, and clearly communicated.
-
Action:
-
Select a chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is typically appropriate. Ensure the container is in good condition.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "Waste 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone" and list any other components in the mixture with approximate percentages. Do not use abbreviations.[10]
-
Keep the container closed at all times, except when actively adding waste.[10]
-
-
Causality: Proper labeling is an OSHA and EPA requirement that ensures safety for everyone who may handle the container and is critical for the disposal facility to manage the waste correctly.[11] A sealed container prevents the release of vapors, which may be irritating or toxic.[2]
Step 3: Accumulation and Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills. Follow your institution's limits on the volume of waste that can be accumulated and the time frame for storage.
-
Causality: Storing waste in a designated, secure area prevents accidental spills and unauthorized handling. Federal and state regulations strictly govern the amount of hazardous waste a generator can accumulate on-site before it must be moved to a central storage facility or shipped for disposal.[12]
Step 4: Arranging for Disposal
-
Action: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: Only licensed and permitted hazardous waste transporters and Treatment, Storage, and Disposal Facilities (TSDFs) are legally authorized to handle and dispose of this type of chemical waste.[12][13] Your EHS department manages this process to ensure full regulatory compliance.
Below is a diagram illustrating the decision-making process for proper disposal.
Caption: Disposal Decision Workflow for Halogenated Waste.
Part 3: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills (within a chemical fume hood):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated organic waste.
-
Wipe the area with soap and water.
-
-
Large Spills (outside of a fume hood) or if you feel unwell:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS department for emergency cleanup. Do not attempt to clean up a large spill yourself.[14]
-
By integrating these principles and procedures into your laboratory's standard operating protocols, you build a foundation of safety and trust. You demonstrate a commitment not only to advancing science but to doing so responsibly.
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-
Material Safety Data Sheet for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. Anhui Senrise Technology Co., Ltd. 2
-
Material Safety Data Sheet for 1,1,2-Trichloro-1,2,2-trifluoroethane. Santa Cruz Biotechnology. 1
-
Safety Data Sheet for a related compound. Sigma-Aldrich. Link
-
Safety Data Sheet for Chloropicrin. INEOS Group. Link
-
Safety Data Sheet for 2,3-difluoro-5-chloro pyridine. CDH Fine Chemical. Link
-
Product Page for 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone. Synblock. Link
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Link
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Hazardous Waste Segregation Guidance. Unknown Source. 15
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Link
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Link
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Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Link
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Organic Solvents. Cornell University Environmental Health and Safety. Link
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OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). Link
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Link
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Link
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OSHA Laboratory Standard. Compliancy Group. Link
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Link
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Defining Hazardous Waste. California Department of Toxic Substances Control. Link
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Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Link
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The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these is 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a halogenated pyridine derivative. Its molecular structure suggests a reactivity profile that demands a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is the foundational step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the potential risks associated with this compound.[1][2][3][4]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2][3] |
The trifluoromethyl group and the chlorinated pyridine ring are key structural features that contribute to its reactivity and potential toxicity. The electron-withdrawing nature of these groups can make the carbonyl carbon more susceptible to nucleophilic attack and can influence the compound's interaction with biological macromolecules. Therefore, the selection of PPE is not merely a box-ticking exercise but a scientifically-driven decision to mitigate these specific risks.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations.
Respiratory Protection
Given that this compound may cause respiratory irritation, all handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] In situations where a fume hood is not feasible or during a large-scale spill, respiratory protection is mandatory.
-
Standard Operations (in a fume hood): No respirator is typically required.
-
Operations outside of a fume hood or during spill cleanup: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[7] For significant spills or in poorly ventilated areas, a full-face respirator should be used.[1]
Eye and Face Protection
The risk of serious eye irritation necessitates robust eye and face protection.[1][2][3]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when in the laboratory.[8]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[8] A face shield alone does not provide adequate protection.[8]
Skin and Body Protection
Protecting the skin from irritation is crucial.[1][2][3]
-
Laboratory Coat: A flame-resistant lab coat is mandatory and should be fully buttoned with the sleeves rolled down.[1][8]
-
Apron: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are required in all laboratory settings.[8]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical. Therefore, proper glove selection and use are critical.
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals, including those similar to pyridines.[5][6] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or laminate (Silver Shield/4H) gloves should be considered.[8] It is always advisable to consult the glove manufacturer's chemical resistance guide for specific recommendations.
-
Glove Use:
Operational and Disposal Plans
A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.
Safe Handling Workflow
The following workflow is designed to minimize exposure risk at each stage of handling 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Caption: A typical workflow for safely handling 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste materials contaminated with 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone must be treated as hazardous waste.
-
Chemical Waste: Collect all waste solutions and solids in appropriately labeled, sealed containers.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Conclusion: A Culture of Safety
The safe handling of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not just about following a set of rules but about fostering a deep-seated culture of safety. By understanding the chemical's hazards, diligently using the correct PPE, and adhering to established operational and emergency plans, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a critical resource in that endeavor, empowering you with the knowledge to work safely and effectively.
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3ASenrise. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
